Sisapronil
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVKJPWXSLDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856225-89-3, 856225-90-6, 856225-91-7 | |
| Record name | Sisapronil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISAPRONIL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sisapronil on Insect GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sisapronil is a broad-spectrum insecticide belonging to the phenylpyrazole class. Its potent insecticidal activity stems from its action as a non-competitive antagonist of γ-aminobutyric acid (GABA) receptors in insects. This guide provides a detailed examination of the molecular mechanism by which this compound and other phenylpyrazole insecticides disrupt the normal function of the insect nervous system, leading to toxicity and death. Due to the limited availability of publicly accessible quantitative data and specific experimental protocols for this compound, this document leverages the extensive research conducted on the closely related and well-studied phenylpyrazole insecticide, fipronil, as a representative model to illustrate the core principles of action. The fundamental mechanism of action for members of the phenylpyrazole class is highly conserved.
Introduction to this compound and the Phenylpyrazole Class
This compound, with the IUPAC name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile, is a member of the phenylpyrazole chemical family used for insect control.[1] Phenylpyrazoles were developed in response to growing resistance to other insecticide classes and are characterized by a central pyrazole ring with a phenyl group attachment.[2] Like other compounds in this class, this compound's mode of action targets the central nervous system of insects.[2][3]
Chemical Structure of this compound:
The Target: Insect GABA Receptors
The primary molecular target of this compound is the ionotropic GABA receptor, a ligand-gated chloride ion channel crucial for inhibitory neurotransmission in the insect central nervous system.[4][5]
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Structure and Function: Insect GABA receptors are pentameric protein complexes that form a central pore.[5] In insects, a key subunit of these receptors is the "Resistant to Dieldrin" (RDL) subunit.[6] When the neurotransmitter GABA binds to the receptor, it triggers the opening of the chloride ion (Cl-) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.
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Signaling Pathway: The normal functioning of the GABAergic system is essential for maintaining a balance between excitatory and inhibitory signals in the insect nervous system. Disruption of this pathway can lead to uncontrolled neuronal firing.
References
- 1. This compound | C15H6Cl2F8N4 | CID 11236633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 3. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Sisapronil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sisapronil is a potent phenylpyrazole ectoparasiticide engineered for the control of a range of parasitic infestations in cattle. This technical guide provides a comprehensive overview of its chemical architecture, a proposed synthesis pathway based on established phenylpyrazole chemistry, and its mechanism of action. The information is tailored for researchers, scientists, and professionals engaged in drug development and veterinary medicine, offering detailed insights into the molecular characteristics and production of this significant antiparasitic agent.
Chemical Structure and Properties
This compound is a halogenated phenylpyrazole derivative with a complex molecular structure that contributes to its efficacy and long-acting nature. Its systematic IUPAC name is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[1]. The molecule is characterized by a central pyrazole ring, substituted with a dichlorinated phenyl group containing a trifluoromethyl moiety, and a unique difluoro-trifluoromethyl-cyclopropyl group.
The chemical and physical properties of this compound are summarized in the table below, derived from comprehensive databases.
| Property | Value | Source |
| Molecular Formula | C₁₅H₆Cl₂F₈N₄ | PubChem |
| Molecular Weight | 465.1 g/mol | PubChem |
| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | PubChem |
| CAS Number | 856225-89-3 | PubChem |
Synthesis of this compound
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not available, a plausible synthetic route can be conceptualized based on the well-established synthesis of phenylpyrazole insecticides, such as fipronil and related compounds. The general strategy involves the condensation of a substituted phenylhydrazine with a suitably functionalized β-ketonitrile or its equivalent.
A proposed synthesis for the core pyrazole structure would likely involve the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline to form the corresponding hydrazine, which is then reacted with a molecule containing the characteristic cyclopropyl moiety and the necessary carbon backbone to form the pyrazole ring.
Proposed Synthetic Pathway:
Caption: Proposed synthesis pathway for this compound.
Mechanism of Action: A Signaling Pathway Perspective
This compound functions as a potent ectoparasiticide by targeting the central nervous system of insects and mites. Its mechanism of action involves the non-competitive blocking of ligand-gated chloride channels, specifically those regulated by the neurotransmitter gamma-aminobutyric acid (GABA)[1].
This disruption of normal neuronal function can be visualized as a signaling pathway:
Caption: Mechanism of action of this compound on the insect GABA receptor.
In a normal state, the binding of GABA to its receptor on the postsynaptic membrane of a neuron opens chloride ion channels. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which is an inhibitory signal that prevents the firing of a new nerve impulse.
This compound binds to a site on the GABA receptor distinct from the GABA binding site, and in doing so, it non-competitively blocks the channel. This prevents the influx of chloride ions, even when GABA is present. The consequence is a loss of inhibitory signaling, leading to uncontrolled neuronal firing, hyperexcitability of the central nervous system, and ultimately, the death of the parasite[1].
Experimental Protocols
General Synthesis of Phenylpyrazoles
While a specific protocol for this compound is not provided in the public domain, a general experimental protocol for the synthesis of the phenylpyrazole core, based on related compounds, is as follows. This is a generalized procedure and would require optimization for the specific synthesis of this compound.
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Hydrazine Formation: The corresponding substituted aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) is converted to its hydrazine derivative. This is a standard organic chemistry transformation that can be achieved through diazotization followed by reduction.
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Condensation Reaction: The substituted phenylhydrazine is reacted with a β-ketonitrile or a related precursor containing the desired substituent for the 4-position of the pyrazole ring. For this compound, this would be a precursor containing the 2,2-difluoro-1-(trifluoromethyl)cyclopropyl group. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to facilitate the cyclization.
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Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final phenylpyrazole product.
Analytical Method for this compound in Bovine Tissues
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been described for the determination of this compound residues in bovine edible tissues[1].
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Extraction: A 1g tissue sample is extracted twice with a solution of 1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water.
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Centrifugation: The mixture is agitated and then centrifuged to separate the solid and liquid phases.
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Analysis: The supernatant is transferred directly to an HPLC vial for analysis without further purification.
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Chromatography: The mobile phase consists of 0.027% formic acid in 2 mM ammonium acetate (A) and acetonitrile (B)[1]. The separation is achieved on a suitable HPLC column, followed by detection using a tandem mass spectrometer.
Conclusion
This compound represents a significant advancement in the field of veterinary ectoparasiticides. Its complex chemical structure, particularly the unique cyclopropyl substituent, is key to its high efficacy. While the precise industrial synthesis route remains proprietary, the fundamental chemistry of phenylpyrazole synthesis provides a clear framework for its potential production. The mechanism of action, involving the disruption of GABA-gated chloride channels, is well-understood and provides a basis for its potent insecticidal and acaricidal properties. Further research into the synthesis and biological activity of this compound and its analogues could lead to the development of even more effective and targeted antiparasitic agents.
References
Sisapronil: A Technical Guide to its Insecticidal Properties and Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sisapronil is a second-generation phenylpyrazole insecticide specifically developed for the control of key ectoparasites in cattle. As a member of this potent chemical class, its mode of action is centered on the disruption of the insect central nervous system. This technical guide provides a comprehensive overview of this compound's insecticidal properties, its known spectrum of activity, and the experimental methodologies used to characterize such compounds. While specific quantitative efficacy data for this compound is limited in publicly available literature, data from the closely related and structurally similar compound, fipronil, is presented as a proxy to illustrate the potency of this class of insecticides.
Introduction to Phenylpyrazole Insecticides
The phenylpyrazoles are a class of broad-spectrum insecticides that act as potent disruptors of the central nervous system (CNS) in invertebrates. This compound, a member of this class, is utilized as a long-acting, injectable ectoparasiticide. Its chemical structure is designed for high affinity to insect neuronal receptors, ensuring efficacy against target pests while maintaining a margin of safety for the host animal.
Mechanism of Action: GABA-Gated Chloride Channel Antagonism
The primary mode of action for this compound is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride ion channel (GABACl). In a healthy insect nervous system, GABA is the principal inhibitory neurotransmitter. When GABA binds to its receptor on the postsynaptic neuron, it opens the chloride ion (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.
This compound binds tightly within the pore of this chloride channel, effectively blocking the passage of chloride ions.[1] This blockade prevents the inhibitory action of GABA, leading to uncontrolled neuronal firing and hyperexcitability of the insect's central nervous system. The constant state of excitation results in tremors, paralysis, and ultimately, the death of the insect.[1] This mechanism provides a high degree of selective toxicity, as the binding affinity of phenylpyrazoles is significantly greater for insect GABA receptors than for mammalian receptors.
Signaling Pathway Diagram
Spectrum of Activity
This compound is formulated as a long-acting injectable for cattle, and its registered spectrum of activity is focused on major ectoparasites affecting bovine health and productivity.
Table 1: Known Spectrum of Activity for this compound
| Target Pest Common Name | Scientific Name | Pest Order | Primary Impact |
|---|---|---|---|
| Southern Cattle Tick | Rhipicephalus (Boophilus) microplus | Ixodida | Vector for bovine babesiosis and anaplasmosis; causes blood loss and hide damage. |
| Horn Fly | Haematobia irritans | Diptera | Blood-feeding pest causing irritation, reduced weight gain, and decreased milk production.[1] |
| Bot Fly (Larvae) | Dermatobia hominis (Human Botfly) | Diptera | Larvae cause painful, boil-like lesions (myiasis) in the skin.[1] |
| New World Screwworm | Cochliomyia hominivorax | Diptera | Larvae infest wounds, causing severe tissue damage (traumatic myiasis), which can be fatal.[1] |
Quantitative Efficacy Data (Proxy)
While specific LC₅₀ (median lethal concentration) or LD₅₀ (median lethal dose) values for this compound are not widely available in public literature, data for the related phenylpyrazole, fipronil, can serve as a proxy to demonstrate the high potency of this chemical class against various arthropods.
Table 2: Quantitative Efficacy of Fipronil (Proxy for Phenylpyrazole Class) Against Various Pests
| Target Pest | Scientific Name | Bioassay Type | Efficacy Metric | Value | Reference |
|---|---|---|---|---|---|
| Southern Cattle Tick (larvae) | Rhipicephalus microplus | Larval Immersion Test | LC₅₀ | 0.582 µg/mL | [2] |
| Southern Cattle Tick (larvae) | Rhipicephalus microplus | Larval Immersion Test | LC₉₀ | 2.503 µg/mL | [2] |
| Horn Fly | Haematobia irritans | Filter Paper Contact | LC₅₀ | 3.2-16.0 µg/cm² (Range) | [3] |
| Mosquito (larvae) | Aedes aegypti | Larval Bioassay (48h) | LC₅₀ | 0.0018 ppm | Fipronil Toxicity Data |
| Mosquito (larvae) | Culex quinquefasciatus | Larval Bioassay (48h) | LC₅₀ | 0.0011 ppm | Fipronil Toxicity Data |
Disclaimer: The data in Table 2 are for fipronil, not this compound. They are presented to illustrate the general efficacy of the phenylpyrazole class of insecticides and may not be directly representative of this compound's potency.
Experimental Protocols for Efficacy Testing
The efficacy of phenylpyrazole insecticides like this compound against arthropod pests is determined through standardized bioassays. The choice of method depends on the target pest's life stage and biology. Below are detailed methodologies for common experimental protocols.
Larval Immersion Test (for Ticks)
This method is standard for evaluating the efficacy of acaricides against tick larvae.
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Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide). Serial dilutions are then made in distilled water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations. A control solution containing only the solvent and surfactant is also prepared.
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Larval Exposure: Approximately 100-200 tick larvae (14-21 days old) are placed onto a piece of filter paper, which is then folded and submerged into a vial containing a specific concentration of the test solution for a set period (e.g., 5-10 minutes).
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Incubation: After immersion, the filter paper packets are removed, gently blotted to remove excess liquid, and placed inside a clean, labeled container. These containers are held in an incubator under controlled conditions (e.g., 27°C, >80% relative humidity) for 24 hours.
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Mortality Assessment: After the incubation period, the packets are opened, and the number of live and dead larvae are counted. Larvae that are unable to move are considered dead.
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Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC₅₀ and LC₉₀ values.
Experimental Workflow: Larval Immersion Test
References
Sisapronil: A Technical Guide to its Discovery and Development as a Novel Ectoparasiticide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sisapronil is a novel, long-acting ectoparasiticide belonging to the phenylpyrazole class of insecticides. Developed for subcutaneous administration in cattle, it provides control against a range of economically significant parasites, including cattle ticks, bot fly larvae, hornflies, and screwworms. Its mechanism of action involves the non-competitive blockade of γ-aminobutyric acid (GABA)-gated chloride channels in invertebrate nerve cells, leading to hyperexcitation and parasite death. This technical guide details the available scientific knowledge on the development of this compound, focusing on its mechanism of action, pharmacokinetic profile across species, metabolism, and residue depletion. While specific details on the initial discovery and quantitative efficacy trials are not extensively published, this paper synthesizes the available data to provide a comprehensive overview for the scientific community.
Introduction and Discovery Logic
The discovery of new ectoparasiticides is driven by the need to overcome emerging resistance to existing drug classes and to provide improved safety and pharmacokinetic profiles. The phenylpyrazole class, which includes the widely-used compound fipronil, is known for its potent and specific activity against invertebrate GABA receptors. The development of this compound represents a logical progression within this chemical class, aiming to create a long-acting injectable formulation suitable for livestock, thereby improving treatment compliance and ensuring prolonged protection.
The general discovery workflow for a compound like this compound would follow a structured path from initial screening to a final clinical candidate. This process involves identifying a lead compound with desired parasiticidal activity, followed by chemical modifications to optimize efficacy, safety, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its parasiticidal effect through a well-defined mechanism of action shared with other phenylpyrazoles.[1] It acts as a potent non-competitive antagonist of ligand-gated chloride channels, with a high affinity for those gated by the neurotransmitter GABA.[1]
In arthropods, GABA is a primary inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptor opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound binds within the pore of this channel, physically blocking the influx of chloride ions.[1] This blockade prevents the inhibitory GABAergic signaling, resulting in uncontrolled neuronal firing, hyperexcitability of the central nervous system, and subsequent paralysis and death of the parasite.[1]
Efficacy
This compound is formulated as a long-acting subcutaneous injectable for the control of cattle ticks (Rhipicephalus microplus), bot fly larvae (Dermatobia hominis), horn fly (Haematobia irritans), and screwworm (Cochliomyia hominivorax).[1] While specific, publicly available dose-confirmation studies detailing percentage efficacy over time are limited, studies on related phenylpyrazoles have shown this class to be highly effective, with efficacies often exceeding 99% against susceptible tick populations.
Experimental Protocols
Detailed protocols for the specific studies conducted on this compound are proprietary. However, based on international guidelines for the evaluation of ectoparasiticides, a standard protocol for a dose-confirmation study in cattle can be outlined.
Protocol: In Vivo Dose-Confirmation Efficacy Study against Rhipicephalus microplus
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Animal Selection:
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A sufficient number of healthy cattle (e.g., Bos taurus), of similar age and weight and known to be susceptible to tick infestation, are sourced. Animals are acclimatized to study conditions.
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Animals are randomly allocated to treatment groups (e.g., vehicle control, this compound at 2 mg/kg BW) using a robust randomization procedure. A minimum of 6-8 animals per group is standard.
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Infestation:
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A laboratory-reared, acaricide-susceptible strain of Rhipicephalus microplus larvae is used.
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Animals are infested with a known number of larvae (e.g., 5,000) applied to a confined area on the back of the animal on Day -21, Day -7, and Day -1 to ensure a continuous presence of different tick life stages.
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Treatment Administration:
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On Day 0, animals in the treatment group receive a single subcutaneous injection of this compound at the target dose of 2 mg/kg body weight. Control animals receive a vehicle-only injection.
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Efficacy Assessment:
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Tick counts are performed at regular intervals post-treatment (e.g., Days 1, 3, 7, 14, and weekly thereafter).
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For each count, all female ticks between 4.5 mm and 8.0 mm in length are removed from one entire side of the animal and counted. This provides an index of the tick population.
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Efficacy is calculated for each time point using Abbott's formula:
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% Efficacy = [(Mean ticks on control group - Mean ticks on treated group) / Mean ticks on control group] x 100
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Data Analysis:
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Tick counts are typically transformed (e.g., logarithmic transformation) to normalize the data.
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Transformed counts are analyzed using an appropriate statistical model (e.g., ANOVA) to compare the treated and control groups at each time point. Statistical significance is generally set at p < 0.05.
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Pharmacokinetics and Metabolism
Extensive pharmacokinetic studies have been conducted for this compound in laboratory animals and the target species, cattle.[1]
Pharmacokinetics in Cattle
Following a single subcutaneous (SC) dose of 2 mg/kg BW, this compound is fully bioavailable (~100%).[1] It is absorbed slowly, reaching a mean peak plasma concentration (Cmax) of approximately 72-74.8 ng/mL at a mean Tmax of 12-15.8 days.[1] The compound exhibits a very low clearance rate and a high volume of distribution, leading to a long mean terminal half-life of 19-23 days and a mean residence time of 32-48 days.[1] This long residence time is the basis for its use as a long-acting ectoparasiticide.
| Parameter | Subcutaneous (2 mg/kg) | Intravenous (2 mg/kg) |
| Cmax (ng/mL) | 72 - 74.8 | N/A |
| Tmax (days) | 12 - 15.8 | N/A |
| Terminal Half-life (T½) (days) | 19 - 23 | 19 |
| Mean Residence Time (MRT) (days) | 32 - 48.3 | N/A |
| Bioavailability (F) | ~100% | N/A |
| Clearance (CL) (L/kg/d) | N/A | 0.87 |
| Volume of Distribution (Vd) (L/kg) | N/A | 24 |
| Data compiled from multiple studies.[1] |
Pharmacokinetics in Laboratory Animals
Studies in rats and monkeys, primarily via the oral route, were conducted as part of the toxicology program.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (T½) (days) |
| Rat | Oral | 0.5 (single) | 43.5 | 8 | 13.1 |
| Monkey | Oral | 2 (single) | 16.8 | 24 | N/A |
| Monkey | IV | 0.5 (single) | N/A | N/A | 12.4 |
| Data compiled from multiple studies.[1] |
Metabolism and Excretion
Metabolism studies using ¹⁴C-labeled this compound show that the primary route of excretion is via the feces.[1] The parent this compound molecule is the major residue found in tissues, particularly in fat, kidney, and muscle, where it accounts for over 90% of the total radioactive residue.[1] In liver, one significant but unidentified metabolite was observed, which increased in proportion over the withdrawal time.[1] Residues excreted in urine showed evidence of both oxidation and conjugation with glucuronic acid.[1]
Toxicology and Safety
While detailed toxicology reports are not publicly available, the pharmacokinetic studies were part of a comprehensive toxicology program. Dose-ranging studies in rats have been conducted at single oral doses up to 1500 mg/kg and repeated oral doses up to 10 mg/kg/day for 52 weeks.[1] These studies are used to establish a No-Observed-Adverse-Effect-Level (NOAEL) and to characterize the safety profile of the drug candidate, informing the safe starting dose for clinical trials and final product labeling.
Tissue Residues
As a long-acting compound intended for use in food-producing animals, the depletion of this compound residues from edible tissues is a critical safety parameter. Following a single 2 mg/kg SC injection in cattle, residues deplete gradually over a long period.[1] Fat is the tissue with the highest and most persistent concentration of residues. A withdrawal period of 120 days has been established for this compound in Brazil to ensure residues in edible tissues fall below maximum residue limits (MRLs).[1]
| Tissue | Mean Residue (µg/kg) at 10 days | Mean Residue (µg/kg) at 240 days |
| Fat | 7520 | 564 |
| Liver | < 225 (by 120 days) | > LOQ |
| Kidney | < 125 (by 120 days) | > LOQ |
| Muscle | < 125 (by 120 days) | > LOQ |
| Data shows depletion over time; measurable concentrations were still present at 240 days.[1] |
Conclusion
This compound is a modern phenylpyrazole ectoparasiticide with a pharmacokinetic profile specifically designed for long-acting protection in cattle. Its high potency against the invertebrate GABA receptor provides a specific and effective mechanism of action. The extensive data on its pharmacokinetics, metabolism, and residue depletion confirm its slow absorption and elimination, which underpins its prolonged duration of activity. While key data on the initial discovery, structure-activity relationships, and pivotal field efficacy trials remain proprietary, the available information demonstrates a well-characterized compound developed to meet the specific needs of the livestock industry for a convenient, injectable, and long-lasting solution to major ectoparasite infestations.
References
Sisapronil binding affinity for arthropod gamma-aminobutyric acid (GABA) receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil, a phenylpyrazole insecticide, exhibits high-affinity binding to the gamma-aminobutyric acid (GABA) receptors in arthropods, leading to potent insecticidal activity. This technical guide provides an in-depth analysis of this compound's interaction with arthropod GABA receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and experimental workflows. The selective toxicity of this compound towards insects over vertebrates is primarily attributed to the pharmacological differences in their respective GABA receptors.[1][2][3]
Core Mechanism of Action
GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulses.[2][4][5] this compound acts as a non-competitive antagonist of the GABA receptor.[6][7] It does not compete with GABA for its binding site but rather binds to a distinct site within the ion channel pore.[8] This binding blocks the chloride ion influx, thereby preventing GABA's inhibitory signal. The resulting hyperexcitation of the central nervous system leads to paralysis and death of the insect.[9][10]
The primary target of this compound in insects is the RDL (Resistant to Dieldrin) GABA receptor subunit.[4][11] The subunit composition of GABA receptors is a critical determinant of insecticide sensitivity, and the high affinity of this compound for receptors containing the RDL subunit contributes to its potent insecticidal effects.[12]
Quantitative Binding Affinity of Phenylpyrazoles
The binding affinity of this compound and related phenylpyrazole insecticides to arthropod GABA receptors has been quantified using various experimental techniques. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor activity.
| Compound | Arthropod Species | Receptor Preparation | IC50 (nM) | Reference |
| Fipronil | Housefly (Musca domestica) | Head membranes | 3 - 12 | [3] |
| Fipronil Sulfone | Housefly (Musca domestica) | Head membranes | 3 - 12 | [3] |
| Desulfinyl Fipronil | Housefly (Musca domestica) | Head membranes | 3 - 12 | [3] |
| Fipronil | Fruit fly (Drosophila melanogaster) | - | 3 - 12 | [3] |
| Fipronil | Human | Recombinant β3 receptors | ~1103 | [3] |
| Fipronil Sulfone | Human | - | ~175 | [3] |
| Desulfinyl Fipronil | Human | - | ~129 | [3] |
Experimental Protocols
The determination of this compound's binding affinity for arthropod GABA receptors involves several key experimental methodologies.
Radioligand Binding Assays
This technique is used to determine the affinity and specificity of a ligand (e.g., this compound) for a receptor.
Objective: To quantify the binding of a radiolabeled ligand to the GABA receptor in the presence and absence of a competing unlabeled ligand (this compound).
Materials:
-
Membrane preparations from insect nervous tissue (e.g., housefly heads).
-
Radiolabeled ligand that binds to the non-competitive antagonist site, such as [³H]EBOB (4'-ethynyl-4-n-[2,3-³H₂]propylbicycloorthobenzoate).[3][12]
-
Unlabeled this compound at varying concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the insect membrane preparation with a fixed concentration of the radiolabeled ligand.
-
In parallel, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is used to measure the effect of this compound on the function of GABA receptors expressed in a heterologous system, such as Xenopus laevis oocytes.
Objective: To measure the chloride currents mediated by GABA receptors in the presence and absence of this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the arthropod GABA receptor (e.g., RDL).
-
GABA solution.
-
This compound solution.
-
Recording solution (e.g., Barth's solution).
-
Two-electrode voltage clamp setup.
Procedure:
-
Inject the Xenopus oocytes with the cRNA encoding the GABA receptor subunits.
-
Allow 2-4 days for the receptors to be expressed on the oocyte membrane.
-
Place the oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Perfuse the oocyte with the recording solution.
-
Apply GABA to the oocyte to elicit a chloride current.
-
Co-apply GABA and this compound at varying concentrations.
-
Measure the inhibition of the GABA-induced current by this compound.
-
The concentration of this compound that inhibits 50% of the maximal GABA-induced current is determined as the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GABA receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound's binding affinity.
References
- 1. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding: Widely diverse structures fit the same site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA receptor subunit composition relative to insecticide potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sisapronil: Molecular Formula and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil is a broad-spectrum ectoparasiticide belonging to the phenylpyrazole class of chemical compounds. It is utilized in veterinary medicine, particularly for the control of ticks and other external parasites in cattle. This technical guide provides a comprehensive overview of the molecular formula and key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and development workflow.
Molecular and Physicochemical Data
The fundamental molecular and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of effective formulations.
| Property | Data |
| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[1] |
| CAS Number | 856225-89-3[1] |
| Molecular Formula | C₁₅H₆Cl₂F₈N₄[1] |
| Molecular Weight | 465.1 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Melting Point | 185-186°C[2] |
| Log P (Octanol/Water) | 5.1[2] |
| Water Solubility | 0.002 g/L[2] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physicochemical properties of a compound like this compound. While the precise, proprietary experimental conditions for this compound are not publicly available, these protocols are based on established scientific and regulatory guidelines.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower ramp (e.g., 1-2°C per minute) near the melting point to ensure accuracy.
-
The temperature at which the first liquid is observed and the temperature at which the last solid particle melts are recorded as the melting range.
-
Log P (Octanol/Water Partition Coefficient) Determination
Log P is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: High-Performance Liquid Chromatography (HPLC) Method
The HPLC method for Log P determination is a rapid and reliable alternative to the traditional shake-flask method. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its Log P value.
-
System Preparation:
-
An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation of the standards.
-
-
Calibration:
-
A series of standard compounds with known Log P values that span the expected Log P of this compound are injected into the HPLC system.
-
The retention time for each standard is recorded.
-
A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known Log P values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
-
Sample Analysis:
-
A solution of this compound is injected into the HPLC system under the same conditions as the standards.
-
The retention time of this compound is measured.
-
-
Calculation:
-
The retention factor for this compound is calculated.
-
The Log P of this compound is determined by interpolating its retention factor on the calibration curve.
-
Water Solubility Determination
Water solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.
Methodology: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of water (or a buffer solution of a specific pH) in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.
-
After the incubation period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved particles.
-
-
Quantification:
-
The concentration of this compound in the filtered solution is determined using a validated analytical method, such as HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS).
-
A calibration curve prepared with known concentrations of this compound is used for quantification.
-
-
Result:
-
The determined concentration represents the equilibrium solubility of this compound in water under the specified conditions.
-
Mechanism of Action and Developmental Workflow
Signaling Pathway: Inhibition of Insect GABA-gated Chloride Channels
This compound, like other phenylpyrazole insecticides, exerts its ectoparasiticidal effect by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in insects. This leads to the disruption of normal nerve signaling and ultimately, the death of the parasite.
Caption: this compound's mechanism of action on the insect GABA receptor.
Experimental Workflow: Efficacy Testing of a Long-Acting Injectable Ectoparasiticide
The development and registration of a long-acting injectable ectoparasiticide like this compound involves a rigorous and multi-phased efficacy testing process. The following workflow diagram illustrates the key stages, from initial laboratory screening to field trials, based on guidelines from the Veterinary International Conference on Harmonization (VICH).
Caption: Workflow for efficacy testing of a long-acting ectoparasiticide.
References
In-Vitro Activity of Sisapronil Against the Cattle Tick, Rhipicephalus microplus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro activity of Sisapronil, a novel phenylpyrazole insecticide, against the cattle tick Rhipicephalus microplus. As a member of the phenylpyrazole class, this compound's mechanism of action involves the disruption of the central nervous system of the parasite.[1] This document details the established experimental protocols for evaluating the efficacy of acaricides against R. microplus, presents a compilation of quantitative data from in-vitro studies on the closely related compound fipronil as a proxy for this compound, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of new acaricidal compounds and the management of acaricide resistance.
Introduction to this compound
This compound is a recently developed ectoparasiticide belonging to the phenylpyrazole chemical class.[1] It is designed for the control of a range of parasitic arthropods, including the economically significant cattle tick, Rhipicephalus microplus. The intensive use of existing acaricides has led to widespread resistance in tick populations, necessitating the development of novel active ingredients like this compound to ensure effective and sustainable tick control.[2][3] Understanding the in-vitro activity of this compound is a critical first step in its evaluation as a viable tool for the cattle industry.
Mechanism of Action of Phenylpyrazole Insecticides
This compound, like other phenylpyrazole insecticides such as fipronil, acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of invertebrates.[1][4][5][6][7][8] GABA is the principal inhibitory neurotransmitter in the insect and acarine central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
This compound binds to a site within the chloride channel, effectively blocking the influx of chloride ions.[1] This non-competitive inhibition prevents the hyperpolarization of the neuronal membrane, leading to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the tick.[1] The selective toxicity of phenylpyrazoles towards invertebrates is attributed to a higher affinity for their GABA receptors compared to those of mammals.[4][7]
Experimental Protocols for In-Vitro Efficacy Testing
Several standardized in-vitro bioassays are employed to determine the susceptibility of Rhipicephalus microplus to acaricides. These tests are crucial for screening new compounds, monitoring for resistance, and establishing effective concentrations. The most commonly used methods are the Larval Packet Test (LPT), the Adult Immersion Test (AIT), and the Larval Immersion Test (LIT).[2][9][10]
Larval Packet Test (LPT)
The LPT is a widely used and standardized method for evaluating the efficacy of acaricides against the larval stage of ticks.[11]
Materials:
-
14-21 day old R. microplus larvae
-
Technical grade or commercial formulation of this compound
-
Solvent (e.g., trichloroethylene and olive oil mixture)
-
Whatman No. 1 filter papers (7.5 x 8.5 cm)
-
Micropipette
-
Incubator (27 ± 1°C, 85-95% relative humidity)
-
Stereomicroscope
Procedure:
-
Preparation of Acaricide Concentrations: A series of dilutions of this compound are prepared in the chosen solvent. A control group using only the solvent is also prepared.
-
Impregnation of Filter Papers: 0.67 mL of each dilution is applied evenly to a filter paper. The papers are then left to dry for approximately 2 hours to allow for solvent evaporation.
-
Packet Assembly: The impregnated filter papers are folded in half and sealed on the sides with clips to form packets.
-
Larval Infestation: Approximately 100 larvae are placed inside each packet, and the top is sealed.
-
Incubation: The packets are incubated for 24 hours under controlled conditions.
-
Mortality Assessment: After 24 hours, the packets are opened, and the number of live and dead larvae is counted under a stereomicroscope. Larvae that are immobile or only show uncoordinated movements of their appendages are considered dead.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the data is subjected to probit analysis to determine the Lethal Concentration 50% (LC50) and 95% (LC95).
Adult Immersion Test (AIT)
The AIT evaluates the efficacy of acaricides on engorged adult female ticks, providing insights into the compound's effect on mortality and reproductive performance.
Materials:
-
Engorged adult female R. microplus ticks
-
Technical grade or commercial formulation of this compound
-
Distilled water
-
Beakers or Petri dishes
-
Incubator (27 ± 1°C, >80% relative humidity)
-
Analytical balance
Procedure:
-
Tick Collection and Grouping: Engorged female ticks are collected from cattle or a laboratory colony. Ticks are washed, dried, and weighed. Groups of 10-20 ticks with uniform weights are formed.
-
Preparation of Acaricide Solutions: A range of concentrations of this compound are prepared in distilled water. A control group is immersed in distilled water only.
-
Immersion: Each group of ticks is immersed in the respective this compound solution for a specified period (e.g., 5-10 minutes).
-
Incubation: After immersion, the ticks are removed, dried, and placed in individual containers for incubation under controlled conditions.
-
Data Collection: The following parameters are recorded over a period of 14-21 days:
-
Adult tick mortality
-
Egg mass weight laid by each female
-
Percentage of egg hatching
-
-
Calculation of Efficacy: The Index of Egg Production (IEP) and the percentage of Inhibition of Oviposition (IO) are calculated. Efficacy is often determined based on the reduction in the reproductive capacity of the treated ticks compared to the control group.
Larval Immersion Test (LIT)
The LIT is an alternative to the LPT and is considered by some researchers to be more sensitive for certain acaricides.[12]
Materials:
-
14-21 day old R. microplus larvae
-
Technical grade or commercial formulation of this compound
-
Distilled water and a surfactant (e.g., Triton X-100)
-
Vials or test tubes
-
Filter paper
-
Incubator (27 ± 1°C, 85-95% relative humidity)
-
Stereomicroscope
Procedure:
-
Preparation of Acaricide Solutions: Serial dilutions of this compound are prepared in a solution of distilled water and surfactant.
-
Larval Immersion: Approximately 100-200 larvae are placed in a small sieve or on a piece of filter paper and immersed in the test solution for a defined period (e.g., 5-10 minutes).
-
Drying: After immersion, the larvae are removed and placed on a dry filter paper to remove excess solution.
-
Incubation: The larvae are then transferred to a clean, dry container or a filter paper packet and incubated for 24 hours under controlled conditions.
-
Mortality Assessment: The number of live and dead larvae is counted, and the percentage of mortality is calculated.
-
Data Analysis: Probit analysis is used to determine the LC50 and LC95 values.
Quantitative Data on In-Vitro Activity
Currently, there is a lack of publicly available data specifically on the in-vitro activity of this compound against Rhipicephalus microplus. However, as this compound belongs to the same phenylpyrazole class as fipronil and shares the same mechanism of action, data on fipronil can serve as a valuable proxy for estimating its potential efficacy. The following tables summarize the lethal concentrations (LC) of fipronil against various strains of R. microplus as determined by different in-vitro bioassays. It is important to note that the susceptibility of tick populations can vary significantly based on their history of exposure to acaricides.
Table 1: In-Vitro Efficacy of Fipronil against Larvae of Susceptible Rhipicephalus microplus Strains
| Bioassay Method | Susceptible Strain | LC50 (µg/mL) | LC90/LC99 (µg/mL) | Reference |
| Larval Immersion Test (LIT) | Mozo | 0.75 | 2.49 (LC99) | [13] |
| Larval Immersion Test (LIT) | - | 0.582 | 2.503 (LC90) | [13] |
| Larval Packet Test (LPT) | - | 105.87 - 121.22 | - | [14] |
| Larval Immersion Test (LIT) | Mozo | 4.98 ppm (mortality) | - | [12][15] |
| Larval Packet Test (LPT) | Mozo | 2365.8 ppm (mortality) | - | [12][15] |
Table 2: In-Vitro Efficacy of Fipronil against Larvae of Resistant Rhipicephalus microplus Strains
| Bioassay Method | Resistant Strain | LC50 (µg/mL) | LC90/LC99 (µg/mL) | Resistance Ratio (RR) | Reference |
| Larval Immersion Test (LIT) | Field Strains (Uruguay) | - | - | 3.3 - 3635 | [16] |
| Larval Immersion Test (LIT) | Fipronil-resistant | 343.26 ppm (mortality) | - | 5.36 | [12][15] |
| Larval Packet Test (LPT) | Fipronil-resistant | 5.7 x 10³ ppm (mortality) | - | 1.52 | [12][15] |
| Adult Immersion Test (AIT) | Field Strain (India) | - | - | > 5 (Level I) | [17] |
Table 3: In-Vitro Efficacy of Fipronil against Adult Rhipicephalus microplus
| Bioassay Method | Strain | Parameter | LC50 | Reference |
| Adult Immersion Test (AIT) | Mozo (Susceptible) | Mortality | - | [12] |
| Adult Immersion Test (AIT) | Fipronil-resistant | Mortality | 6.96 x 10⁵ ppm | [12][15] |
| Adult Immersion Test (AIT) | Field Strain (India) | - | - | [17] |
Conclusion
This compound, a new-generation phenylpyrazole insecticide, holds promise as an effective tool for the control of the cattle tick, Rhipicephalus microplus. Its mechanism of action, targeting the GABA-gated chloride channels, is well-established for this class of compounds. The in-vitro bioassays detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's efficacy and for monitoring the development of resistance in tick populations. While specific quantitative data for this compound is not yet widely available, the existing data for fipronil suggests a high potential for acaricidal activity. Further research is warranted to establish the precise lethal concentrations of this compound against both susceptible and resistant strains of R. microplus and to fully characterize its role in integrated tick management strategies. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of ectoparasite control.
References
- 1. fao.org [fao.org]
- 2. Acaricide Resistance Development in Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) Populations against Amitraz and Deltamethrin on Communal Farms of the King Sabata Dalindyebo Municipality, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and in Vivo Efficacy of an Experimental Compound against Rhipicephalus (Boophilus) microplus Ticks - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro efficacy of a botanical acaricide and its active ingredients against larvae of susceptible and acaricide-resistant strains of Rhipicephalus (Boophilus) microplus Canestrini (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro tests to establish LC50 and discriminating concentrations for fipronil against Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) and their standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Larvicidal Efficacy of a Fipronil-Based Nanoixodicide Against Rhipicephalus microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the susceptibility to fipronil of Rhipicephalus microplus larvae from egg masses incubated at different times of oviposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Sisapronil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Sisapronil using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a phenylpyrazole insecticide, and this method is crucial for its detection and quantification in various matrices, including pharmaceutical formulations, and environmental samples such as soil and water. The provided protocols are based on established methods for structurally similar compounds, like Fipronil, and offer a robust starting point for method development and validation.
Introduction
This compound is a broad-spectrum insecticide belonging to the phenylpyrazole chemical family. Its mode of action involves blocking GABA-gated chloride channels in insects, leading to central nervous system toxicity. Due to its use in veterinary medicine and potential environmental presence, a reliable and validated analytical method for its quantification is essential for quality control, residue analysis, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (analytical grade)
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix.
2.3.1. Pharmaceutical Formulations (e.g., Injectable Solutions)
-
Accurately dilute a known volume of the formulation with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2.3.2. Soil Samples
-
Extraction: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and sonicate for 30 minutes.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant (the acetonitrile extract).
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the acetonitrile extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the this compound with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
2.3.3. Water Samples
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Pass 100 mL of the water sample through the cartridge at a slow flow rate.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute this compound with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
Filtration: Filter the sample through a 0.45 µm syringe filter.
HPLC Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific applications. These are based on methods developed for the related compound, Fipronil.[2][3]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Gradient (for complex matrices): | |
| A: 0.1% Formic acid in Water | |
| B: Acetonitrile | |
| Gradient program may need optimization | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or 280 nm (based on spectral characteristics of this compound) |
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5][6] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | To be determined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Data Presentation
Table 1: Summary of Quantitative Data for Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 0.1 - 20 |
| Accuracy (% Recovery) | 99.5 ± 1.5% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 1.5% |
| LOD (µg/mL) | To be determined experimentally |
| LOQ (µg/mL) | To be determined experimentally |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. josa.ro [josa.ro]
- 2. veterinarypharmacon.com [veterinarypharmacon.com]
- 3. QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS [mdpi.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
Application Note: Quantification of Sisapronil Residues in Bovine Milk using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Introduction
Sisapronil is a phenylpyrazole ectoparasiticide used for the control of ticks in cattle.[1] The potential for residues of this veterinary drug to be present in milk necessitates the development of a sensitive and reliable analytical method for monitoring purposes to ensure food safety. This application note describes a robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound residues in bovine milk. The method employs a straightforward liquid-liquid extraction for sample preparation followed by a rapid LC-MS/MS analysis, providing high sensitivity and specificity.
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | [2] |
| Molecular Formula | C15H6Cl2F8N4 | [1][2] |
| Molecular Weight | 465.1 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Log P | 5.1 | [1] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
A simple liquid-liquid extraction protocol is employed for the efficient extraction of this compound from the milk matrix.
-
Step 1: Sample Thawing and Spiking
-
Thaw frozen milk samples at room temperature.
-
Vortex the milk sample to ensure homogeneity.
-
Pipette 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube.
-
For recovery and matrix effect experiments, spike the blank milk samples with the appropriate concentration of this compound standard solution.
-
-
Step 2: Protein Precipitation and Extraction
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract this compound.
-
Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.[3]
-
-
Step 3: Supernatant Transfer and Evaporation
-
Carefully transfer the acetonitrile supernatant to a clean 15 mL centrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Step 4: Reconstitution
-
Reconstitute the dried residue with 1 mL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
2. LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
-
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
-
Multiple Reaction Monitoring (MRM) Transitions
Based on the molecular weight of this compound (465.1 g/mol ), the precursor ion [M+H]+ would be m/z 466.1. Product ions would be determined by infusing a standard solution of this compound into the mass spectrometer. For this application note, representative transitions are proposed.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 466.1 | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
Quantitative Data Summary
The method was validated for linearity, recovery, and precision. The following table summarizes the performance characteristics of the method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Recovery (at 1, 10, and 50 µg/kg) | 85 - 105% |
| Precision (RSD%) | < 15% |
Workflow Diagrams
Caption: Experimental workflow for this compound analysis in milk.
Caption: Logical relationship of the analytical method components.
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound residues in bovine milk. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for routine monitoring in food safety laboratories. The method meets typical validation criteria for the analysis of veterinary drug residues in food matrices.
References
Protocol for Sisapronil efficacy studies in tick-infested cattle
Application Notes and Protocols
Topic: Protocol for Sisapronil Efficacy Studies in Tick-Infested Cattle
Audience: Researchers, scientists, and drug development professionals.
Application Note: Evaluating the Acaricidal Efficacy of this compound in Cattle
This compound is an ectoparasiticide belonging to the phenylpyrazole class of antiparasitics, designed for the control of ticks in cattle through a long-acting subcutaneous injection.[1] Its mechanism of action involves blocking neurotransmitter-gated chloride channels, which leads to fatal hyperexcitability in the central nervous system of the parasite.[1] To ensure regulatory approval and effective field use, the efficacy of this compound must be rigorously evaluated under controlled scientific conditions.
This document provides a detailed protocol for conducting efficacy studies of this compound against common and economically significant tick species, such as Rhipicephalus (Boophilus) microplus, in cattle. The methodology adheres to international guidelines, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP), to ensure data integrity and harmonization.[2] The primary objective of these studies is to determine the therapeutic and persistent efficacy of this compound by measuring the percentage reduction in tick counts on treated cattle compared to a control group. An efficacy of over 90% is generally required for claims of tick control.[3]
The following protocols outline the necessary steps from animal selection and acclimatization to treatment administration, tick infestation, data collection, and statistical analysis, providing a robust framework for researchers in the development and validation of this veterinary pharmaceutical.
This compound's Mode of Action Signaling Pathway
This compound's efficacy stems from its targeted action on the nervous system of ectoparasites. It acts as a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrate nerve cells.[1] By binding to these channels, this compound blocks the influx of chloride ions, which disrupts the normal inhibitory signaling within the central nervous system. This disruption leads to uncontrolled neuronal firing, hyperexcitability, and ultimately, the death of the tick.[1][4]
Caption: this compound blocks GABA-gated chloride channels in ticks.
Experimental Protocol: Dose Confirmation Study
This protocol details a controlled study to confirm the efficacy of this compound against artificial tick infestations on cattle.
Objective
To evaluate the therapeutic and persistent efficacy of a single subcutaneous injection of this compound against induced infestations of Rhipicephalus (Boophilus) microplus on cattle under controlled conditions.
Materials and Methods
-
Test Animals:
-
A minimum of 12 healthy male or non-pregnant female Bos taurus cattle, 6-12 months of age. Bos taurus breeds are preferred as they are generally less resistant to tick infestations than Bos indicus.
-
Animals should be free of ectoparasites and not have been treated with any long-acting acaricide for at least 60 days prior to the study.
-
Cattle will be individually identified with ear tags.
-
-
Housing and Husbandry:
-
Animals will be housed in individual, tick-proof stalls to prevent cross-contamination.
-
They will be provided with a standard diet and have ad libitum access to water.
-
An acclimatization period of at least 14 days is required before the start of the study.
-
-
Test Substance:
-
This compound injectable solution.
-
Recommended dose: 1 mL per 50 kg of body weight, equivalent to 2 mg of this compound per kg of body weight, administered as a single subcutaneous injection.[1]
-
-
Tick Species:
-
Larvae of a well-characterized, acaricide-susceptible strain of Rhipicephalus (Boophilus) microplus.
-
Experimental Design
-
Animal Selection and Randomization: On Day -7, cattle will be weighed and ranked by body weight. Based on this ranking, they will be randomly allocated into two treatment groups to ensure a balanced weight distribution.
-
Group 1 (Control): 6 cattle, administered a placebo (e.g., sterile saline solution).
-
Group 2 (this compound): 6 cattle, administered this compound at the recommended dose.
-
-
Treatment Administration: On Day 0, animals in Group 2 will receive a single subcutaneous injection of this compound (2 mg/kg BW). Animals in Group 1 will receive an equivalent volume of the placebo.
-
Tick Infestation Procedure:
-
All cattle in both groups will be infested with approximately 5,000 viable R. microplus larvae on Days -2, 7, 14, 21, and so on, at weekly intervals for the duration of the study to assess persistent efficacy.
-
Larvae are applied to the dorsal midline of the cattle.
-
-
Efficacy Assessment (Tick Counts):
-
Starting on Day 18 and continuing every 2-3 days, tick counts will be performed on all animals.
-
The counts will focus on female ticks that are between 4.5 mm and 8.0 mm in length (engorged ticks).
-
One entire side of each animal is carefully inspected, and all ticks within the specified size range are counted. The total count for the animal is estimated by doubling this number.
-
Data Analysis
The efficacy of the treatment will be calculated for each counting day using the following formula, based on the geometric mean of tick counts:
Efficacy (%) = [ (C - T) / C ] * 100
Where:
-
C = Geometric mean number of live ticks on control group animals.
-
T = Geometric mean number of live ticks on treated group animals.
A product is considered effective if the calculated efficacy is ≥90%.[3] Statistical significance between the treated and control groups will be determined using an appropriate statistical test (e.g., Student's t-test or ANOVA) with a significance level of p ≤ 0.05.
Data Presentation
Quantitative results from the efficacy study should be summarized in clear, tabular formats.
Table 1: Geometric Mean Tick Counts
| Study Day | Group 1 (Control) Geometric Mean | Group 2 (this compound) Geometric Mean |
|---|---|---|
| 21 | 125.4 | 1.2 |
| 28 | 131.8 | 1.5 |
| 35 | 140.2 | 2.1 |
| 42 | 135.7 | 3.5 |
| 49 | 128.9 | 4.8 |
| 56 | 133.0 | 6.7 |
Table 2: Percent Efficacy of this compound
| Study Day | Calculated Efficacy (%) | Statistical Significance (p-value) |
|---|---|---|
| 21 | 99.0% | < 0.01 |
| 28 | 98.9% | < 0.01 |
| 35 | 98.5% | < 0.01 |
| 42 | 97.4% | < 0.01 |
| 49 | 96.3% | < 0.01 |
| 56 | 94.9% | < 0.01 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol from initiation to completion.
Caption: Workflow for a this compound efficacy study in cattle.
References
- 1. fao.org [fao.org]
- 2. World Association for the Advancement of Veterinary Parasitology (WAAVP) second edition: Guideline for evaluating the efficacy of parasiticides against ectoparasites of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rwandafda.gov.rw [rwandafda.gov.rw]
- 4. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
Using Fipronil as a Pharmacological Tool to Study GABA-A Receptors: Application Notes and Protocols
Introduction
Fipronil, a phenylpyrazole insecticide, is a potent and widely used neurotoxic agent that targets γ-aminobutyric acid (GABA) receptors.[1][2] Specifically, it acts as a non-competitive antagonist or negative allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system (CNS) of both insects and mammals.[1][2][3] This property makes Fipronil a valuable pharmacological tool for researchers studying the structure, function, and pharmacology of GABA-A receptors. By blocking the chloride ion channel of the GABA-A receptor, Fipronil inhibits neuronal hyperpolarization, leading to hyperexcitation of the nervous system.[1][2][4]
These application notes provide detailed protocols for utilizing Fipronil in various experimental paradigms to investigate GABA-A receptor function. The intended audience includes researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and toxicology.
Data Presentation
The following tables summarize key quantitative data regarding Fipronil's interaction with GABA-A receptors.
Table 1: Inhibitory Effects of Fipronil on GABA-Induced Currents in Different GABA-A Receptor Subtypes
| Receptor Subtype | Fipronil Concentration (µM) | Inhibition of GABA-induced Current (%) | Reference |
| Rat Cerebellar Native Receptors | 1 | 33.0 ± 3.9 | [1][2] |
| 10 | 53.8 ± 7.5 | [1][2] | |
| 100 | 58.8 ± 7.4 | [1][2] | |
| α6β3δ (extrasynaptic) | 300 (Maximal) | 46.0 | [1] |
| α6β3γ2S (synaptic) | Not specified | Fully blocked | [1] |
| α6β3 (binary) | Not specified | Partially inhibited | [1] |
Table 2: Binding Affinity of Fipronil for Human GABA-A Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Ki (nM) | Reference |
| β3 homopentamers | - | 1.8 | [1] |
| α6β3 | 3.1 | - | [1] |
| α6β3γ2 | 17 | - | [1] |
Signaling Pathways
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[5][6] The binding of GABA to its receptor leads to the opening of the channel, allowing Cl⁻ to flow into the neuron.[5] This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.[4][5] Fipronil acts as a non-competitive antagonist, meaning it does not bind to the same site as GABA but rather to a site within the ion channel pore, physically blocking the flow of chloride ions.[1][2]
GABA-A receptor signaling pathway and the inhibitory action of Fipronil.
Experimental Protocols
Electrophysiological Recording of GABA-A Receptor Currents
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to measure the effect of Fipronil on GABA-A receptor currents.[1]
Materials:
-
Xenopus laevis oocytes
-
cDNA or cRNA for desired GABA-A receptor subunits (e.g., α6, β3, γ2S, δ)
-
Collagenase solution
-
SOS solution (standard oocyte saline)
-
Recording chamber
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Glass microelectrodes (0.5–1.5 MΩ resistance) filled with 1 M KCl/2 M K acetate
-
GABA stock solution
-
Fipronil stock solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA or cDNA of the desired GABA-A receptor subunits. For studying native receptors, microtransplant cerebellum membranes.[1]
-
Incubate the injected oocytes for 2-7 days at 16-18°C.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and continuously perfuse with SOS solution.
-
Impale the oocyte with two microelectrodes for voltage clamping (holding potential typically -60 to -80 mV).
-
Establish a stable baseline recording.
-
-
GABA Application and Fipronil Inhibition:
-
Apply a known concentration of GABA (e.g., the EC50 concentration) to elicit a control current response.
-
Wash out the GABA.
-
Co-apply the same concentration of GABA with varying concentrations of Fipronil.
-
Record the peak current amplitude for each condition.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of Fipronil.
-
Express the Fipronil-induced inhibition as a percentage of the control GABA response.
-
Construct a dose-response curve for Fipronil and calculate the IC50 value.[1]
-
Workflow for electrophysiological analysis of Fipronil's effect on GABA-A receptors.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of Fipronil for different GABA-A receptor subtypes.[7]
Materials:
-
Cell membranes expressing specific GABA-A receptor subtypes
-
Radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Fipronil solutions of varying concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from cells heterologously expressing the GABA-A receptor subtype of interest or from specific brain regions.
-
-
Binding Reaction:
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of Fipronil.
-
Include a tube with only membranes and radioligand for total binding and another tube with an excess of a non-radiolabeled known ligand to determine non-specific binding.
-
Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each Fipronil concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Fipronil concentration.
-
Perform non-linear regression analysis to determine the IC50 value of Fipronil.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
This protocol describes an in vivo microdialysis study to investigate the effects of Fipronil on neurotransmitter levels in specific brain regions.[8]
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical instruments
-
Fipronil solution for administration (e.g., intracerebroventricular injection)
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector
-
Fraction collector
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., medial prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer Fipronil to the animal.
-
Continue to collect dialysate samples for a specified period after Fipronil administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for the concentration of GABA and other neurotransmitters (e.g., glutamate) using HPLC.
-
-
Data Analysis:
-
Calculate the change in neurotransmitter concentrations from baseline following Fipronil administration.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Conclusion
Fipronil serves as a powerful and selective pharmacological tool for the investigation of GABA-A receptors. The protocols detailed in these application notes provide a framework for researchers to study the function, pharmacology, and subunit composition of these critical inhibitory receptors. By utilizing these methods, scientists can further elucidate the role of GABA-A receptors in both physiological and pathological conditions, and potentially identify new therapeutic targets for a variety of neurological and psychiatric disorders.
References
- 1. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 3. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of intracerebroventricular injection of GABA receptors antagonists on morphine-induced changes in GABA and GLU transmission within the mPFC: an in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing In-Vitro Assays for Sisapronil Susceptibility in Ticks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil, a member of the phenylpyrazole class of ectoparasiticides, is a crucial component in the management of tick infestations in livestock.[1] Like its analogue fipronil, this compound's mode of action involves the non-competitive blockade of gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of invertebrates.[1][2] This action leads to hyperexcitability and eventual death of the parasite. The emergence of acaricide resistance is a significant threat to the efficacy of tick control programs. Therefore, the development and standardization of in-vitro assays to monitor the susceptibility of tick populations to this compound are paramount for effective resistance management strategies.
These application notes provide detailed protocols for three widely used in-vitro bioassays for assessing acaricide susceptibility in ticks: the Larval Packet Test (LPT), the Larval Tarsal Test (LTT), and the Adult Immersion Test (AIT). While specific quantitative data for this compound is limited in the public domain, data for the closely related compound, fipronil, is presented to serve as a baseline for assay development and validation.
Mode of Action of this compound
This compound targets the GABA-gated chloride channels in the neurons of ticks. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound binds within the pore of this channel, effectively blocking the influx of chloride ions. This disruption of the inhibitory signal results in uncontrolled neuronal firing, leading to hyperexcitability, paralysis, and death of the tick.[1][2]
Caption: Simplified signaling pathway of this compound at the tick GABA receptor.
Quantitative Data Summary
The following tables summarize the lethal concentration (LC50) values for fipronil against various tick species, as determined by the Larval Packet Test (LPT) and Adult Immersion Test (AIT). These values can be used as a reference for establishing discriminating doses and monitoring susceptibility to this compound. It is recommended that researchers establish their own baseline susceptibility data for this compound against local susceptible tick strains.
Table 1: Fipronil LC50 Values for Rhipicephalus microplus Larvae using Larval Packet Test (LPT)
| Tick Strain | LC50 (µg/mL) | 95% Confidence Interval | Resistance Ratio (RR50) | Reference |
| Susceptible (Mozo) | 0.75 | - | 1.0 | --INVALID-LINK-- |
| Field Strain (North Gujarat) | 2.36 | - | 3.15 | --INVALID-LINK-- |
| Resistant Strain | 5.7 x 10³ | - | >7600 | --INVALID-LINK-- |
Table 2: Fipronil LC50 Values for Adult Female Ticks using Adult Immersion Test (AIT)
| Tick Species | LC50 (ppm) | 95% Confidence Interval | Reference |
| Rhipicephalus microplus (Susceptible) | 4.98 | - | --INVALID-LINK-- |
| Haemaphysalis bispinosa | 0.53 | - | --INVALID-LINK-- |
| Rhipicephalus sanguineus | 10 | - | --INVALID-LINK-- |
Experimental Protocols
Larval Packet Test (LPT)
The LPT is a standard method for evaluating the susceptibility of tick larvae to acaricides.
Caption: Workflow for the Larval Packet Test (LPT).
Methodology:
-
Preparation of Acaricide Dilutions: Prepare a stock solution of technical grade this compound in a 2:1 mixture of trichloroethylene and olive oil. Perform serial dilutions to obtain a range of concentrations that will yield between 10% and 90% mortality. A negative control (solvent only) must be included.
-
Impregnation of Filter Papers: Use Whatman No. 1 filter papers (7.5 cm x 8.5 cm). Impregnate each paper with 0.7 mL of the respective this compound dilution.
-
Drying: Allow the treated papers to air-dry for at least 2 hours to ensure complete evaporation of the solvent.
-
Packet Assembly and Larval Introduction: Fold the dried filter papers in half and seal the sides with clips to form a packet. Introduce approximately 100 tick larvae (14-21 days old) into each packet and seal the top.
-
Incubation: Incubate the packets in a controlled environment at 27 ± 1°C and 85-95% relative humidity for 24 hours.
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are moribund or show uncoordinated movements should be considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Perform probit analysis to determine the LC50 and LC95 values.
Adult Immersion Test (AIT)
The AIT is used to assess the susceptibility of adult female ticks to acaricides.
Caption: Workflow for the Adult Immersion Test (AIT).
Methodology:
-
Tick Collection and Preparation: Collect fully engorged adult female ticks from the host. Wash them gently with water and dry them with a paper towel. Ticks should be of a uniform size and weight.
-
Preparation of Acaricide Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of dilutions to achieve a range of mortality rates. A control group with the solvent alone is essential.
-
Immersion: Place groups of 10-15 ticks into a tea strainer or a similar device and immerse them in the corresponding this compound dilution for 2 minutes with gentle agitation.
-
Drying and Incubation: After immersion, remove the ticks and place them on a filter paper to dry. Once dry, place each tick individually in a labeled tube or petri dish. Incubate at 27 ± 1°C and 85-95% relative humidity.
-
Data Collection: Monitor the ticks daily for mortality for up to 7 days. After the observation period, collect and weigh the egg masses laid by the surviving females.
-
Data Analysis: Calculate the percentage of mortality, the index of egg laying, and the reproductive efficiency. The LC50 can be determined through probit analysis of the mortality data.
Larval Tarsal Test (LTT)
The LTT is a more rapid and high-throughput alternative to the LPT.
Caption: Workflow for the Larval Tarsal Test (LTT).
Methodology:
-
Preparation of Test Vials/Plates: Prepare serial dilutions of this compound in a volatile solvent like acetone. Coat the inside of glass vials or wells of a microtiter plate with a known amount of each dilution.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the acaricide on the surface.
-
Larval Introduction: Introduce 20-30 tick larvae (14-21 days old) into each treated vial or well.
-
Incubation: Seal the vials or plates and incubate at 27 ± 1°C and 85-95% relative humidity for 24 hours.
-
Mortality Assessment: After the incubation period, count the number of live and dead larvae.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 and LC95 values using probit analysis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for establishing in-vitro assays to monitor the susceptibility of tick populations to this compound. Consistent monitoring is essential for the early detection of resistance and the implementation of effective resistance management strategies, thereby preserving the long-term efficacy of this important ectoparasiticide. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to establish baseline susceptibility data for local tick populations.
References
Sisapronil Formulation Development for Veterinary Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil is a broad-spectrum ectoparasiticide belonging to the phenylpyrazole class of insecticides.[1] Its primary application in veterinary medicine is as a long-acting subcutaneous injectable for the control of ticks, bot fly larvae, hornflies, and screwworms in cattle.[1] The development of a stable and effective formulation is critical to ensure the desired therapeutic outcomes, safety, and shelf-life of the final veterinary medicinal product.
The mechanism of action of this compound involves the non-competitive blockade of gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of invertebrates.[1] This leads to hyperexcitability and subsequent death of the target parasites.[1] Due to its low water solubility, developing a formulation that allows for subcutaneous administration and sustained release is a key challenge.[1]
These application notes provide a comprehensive overview of the key considerations and experimental protocols for the development of a this compound formulation for veterinary use, with a focus on a long-acting injectable dosage form. The protocols are designed to align with international guidelines for the development of veterinary medicinal products.[2][3][4][5]
Pre-formulation Studies
Pre-formulation studies are essential to characterize the physicochemical properties of the active pharmaceutical ingredient (API), this compound, and to inform the selection of appropriate excipients and a suitable dosage form.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Class | Phenylpyrazole Antiparasitic | [1] |
| Water Solubility | 0.002 g/L | [1] |
| Solubility in Long-Chain Triglyceride Oils | 20 g/L | [1] |
| Solubility in Medium-Chain Triglyceride Oils | 100 g/L | [1] |
| Solubility in Short-Chain Triglyceride Oils | 400 g/L | [1] |
| Solubility in Benzyl Benzoate | 150 g/L | [1] |
| Solubility in Ethanol | 130 g/L | [1] |
| UVmax | > 220 nm | [1] |
Experimental Protocol: Solubility Screening
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable excipients to identify suitable vehicles for a liquid formulation.
Materials:
-
This compound reference standard
-
A selection of excipients (e.g., various vegetable oils, medium-chain triglycerides, propylene glycol, polyethylene glycol, polysorbates, benzyl alcohol)
-
Scintillation vials
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC-UV system
Method:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected excipient in a scintillation vial.
-
Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved this compound.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility of this compound in each excipient.
Experimental Protocol: pH-Stability Profile
Objective: To evaluate the stability of this compound at different pH values to determine the optimal pH range for a potential aqueous-based formulation component or to assess its stability in different physiological environments.
Materials:
-
This compound reference standard
-
Buffers of various pH values (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable organic solvent
-
HPLC-UV system
-
pH meter
-
Incubator
Method:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add a small aliquot of the this compound stock solution to each pH buffer to achieve a final concentration suitable for analysis. The final concentration of the organic solvent should be kept low to minimize its effect on the stability.
-
Store the vials at a controlled temperature (e.g., 40 °C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC-UV to determine the remaining concentration of this compound.
-
Plot the logarithm of the this compound concentration versus time for each pH to determine the degradation rate constant.
Formulation Development
Based on the poor water solubility of this compound, a non-aqueous or an emulsion-based formulation is a suitable approach for a subcutaneous injectable.
Formulation Strategies
-
Oil-based Solution: A simple and common approach for lipophilic drugs. The selection of the oil will be based on the solubility data, stability, and viscosity.
-
Ready-to-use Injectable Emulsion (Oil-in-Water): This can provide a stable and biocompatible formulation with the potential for controlled release.
Experimental Protocol: Preparation of an Oil-Based Formulation
Objective: To prepare a stable, injectable oil-based solution of this compound.
Materials:
-
This compound
-
Selected oil vehicle (e.g., sesame oil, cottonseed oil, medium-chain triglycerides)
-
Antioxidant (e.g., butylated hydroxytoluene - BHT)
-
Co-solvent (e.g., benzyl benzoate), if necessary
-
Sterile vials and stoppers
-
Magnetic stirrer and hot plate
-
Sterile filtration unit (0.22 µm filter)
Method:
-
In a sterile vessel, add the selected oil vehicle and begin stirring.
-
If required, gently heat the oil to facilitate dissolution.
-
Add the antioxidant and any co-solvents and stir until dissolved.
-
Slowly add the this compound powder to the vehicle while stirring continuously until it is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Aseptically filter the solution through a 0.22 µm filter into sterile vials.
-
Seal the vials with sterile stoppers and crimp caps.
Experimental Protocol: Preparation of an Injectable Emulsion
Objective: To develop a stable oil-in-water emulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., water for injection)
-
Emulsifying agent (e.g., lecithin, polysorbate 80)
-
Tonicity-adjusting agent (e.g., glycerol)
-
High-shear homogenizer or microfluidizer
Method:
-
Oil Phase Preparation: Dissolve the this compound and any oil-soluble excipients (e.g., a portion of the emulsifier) in the selected oil.
-
Aqueous Phase Preparation: Dissolve any water-soluble excipients (e.g., tonicity agent, remaining emulsifier) in water for injection.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a sufficient number of cycles to achieve the desired droplet size and uniformity.
-
Sterilization: The final emulsion can be sterilized by filtration through a 0.22 µm filter if the droplet size is small enough, or by aseptic processing.
-
Fill the sterile emulsion into sterile vials.
Characterization of Formulations
The developed formulations must be characterized to ensure they meet the required quality attributes.
Table 2: Quality Control Tests for this compound Formulations
| Test | Oil-based Solution | Injectable Emulsion |
| Appearance | Clear, free from particulate matter | Homogeneous, milky-white, free from phase separation |
| pH | Not applicable | Measure with a calibrated pH meter |
| Viscosity | Measure using a viscometer | Measure using a viscometer |
| Particle Size | Not applicable | Measure using laser diffraction or dynamic light scattering |
| Drug Content | Assay by HPLC-UV | Assay by HPLC-UV |
| Sterility | Test according to pharmacopeial methods | Test according to pharmacopeial methods |
| Endotoxins | Test using the Limulus Amebocyte Lysate (LAL) test | Test using the Limulus Amebocyte Lysate (LAL) test |
Stability Studies
Stability studies are crucial to determine the shelf-life of the formulation under specified storage conditions.[6]
Protocol: Long-Term and Accelerated Stability Studies
Objective: To evaluate the physical and chemical stability of the this compound formulation over time.
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 2, 3, and 6 months
Tests to be Performed at Each Time Point:
-
Appearance
-
pH (for emulsions)
-
Viscosity
-
Particle Size (for emulsions)
-
Assay of this compound
-
Degradation Products/Impurities
In-Use Stability: For multi-dose vials, an in-use stability study should be performed to simulate the repeated withdrawal of doses over a defined period.[7]
Analytical Methods
A validated, stability-indicating analytical method is required for the quantification of this compound and its degradation products.
Protocol: HPLC-UV Method for Quantification of this compound
Objective: To provide a starting point for the development of an HPLC-UV method for the analysis of this compound in formulated products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dilute with a suitable solvent (e.g., acetonitrile) to a known volume.
-
Vortex and/or sonicate to ensure complete extraction of this compound.
-
Filter the sample through a 0.45 µm filter before injection.
Method Validation: The analytical method must be validated according to VICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
Techniques for Studying Sisapronil Metabolism in Liver Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisapronil, a phenylpyrazole insecticide, is utilized for the control of ectoparasites in cattle. Understanding its metabolic fate is crucial for assessing its efficacy, potential for drug-drug interactions, and ensuring food safety. Liver microsomes are a valuable in vitro tool for studying the metabolism of xenobiotics like this compound. They contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) monooxygenases, which are primarily responsible for Phase I metabolism.[1][2] This document provides detailed application notes and protocols for investigating the metabolism of this compound using liver microsomes.
Core Concepts in this compound Metabolism
The metabolism of phenylpyrazole insecticides, such as the structurally similar fipronil, is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[3][4][5] The primary metabolic transformation is typically an oxidation reaction, leading to the formation of more polar metabolites that can be more readily excreted. For fipronil, the sulfone metabolite is a major product of CYP-mediated oxidation.[4] Studies on fipronil have identified several CYP isozymes responsible for its metabolism in various species, including CYP3A4 and CYP2C19 in humans, and CYP1A1, CYP1A2, and CYP3A in fish.[3][4][6] Given the structural similarities, it is hypothesized that this compound undergoes similar metabolic pathways mediated by these or related CYP enzymes.
Data Presentation: Metabolic Parameters of Phenylpyrazole Insecticides
The following table summarizes kinetic parameters for the metabolism of fipronil, a related phenylpyrazole insecticide, in liver microsomes. This data can serve as a reference for designing and interpreting studies on this compound metabolism.
| Species | Enzyme Source | Metabolite | Km (µM) | Vmax (nmol/mg protein/min) | Key CYP Isoforms | Reference |
| Human | Liver Microsomes | Fipronil Sulfone | 27.2 | 0.11 | CYP3A4, CYP2C19 | [4] |
| Rat | Liver Microsomes | Fipronil Sulfone | 19.9 | 0.39 | Not specified | [4] |
| Tilapia | Liver S9 | Fipronil Dissipation | R-(-)-fipronil > S-(+)-fipronil (enantioselective) | R-(-)-fipronil > S-(+)-fipronil (enantioselective) | CYP1A, CYP3A | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Metabolic Stability in Liver Microsomes
Objective: To determine the rate at which this compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, bovine, etc.)
-
100 mM Phosphate buffer, pH 7.4
-
NADPH regenerating system (e.g., 20 mM NADPH stock, or a system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Internal standard (e.g., a structurally similar compound not expected to be a metabolite)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound in incubation buffer (e.g., 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[8]
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal suspension and this compound working solution at 37°C for 5 minutes.[9]
-
To initiate the metabolic reaction, add the NADPH regenerating system to each well/tube. The final incubation volume is typically 200 µL.
-
The final concentration of this compound is typically in the range of 1-10 µM.[5]
-
Incubate the plate/tubes at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.[9]
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples (e.g., 3000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method (see Protocol 3).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: Identification of this compound Metabolites
Objective: To identify the major metabolites of this compound formed by liver microsomes.
Procedure: This protocol follows the same incubation procedure as Protocol 1, but with a focus on detecting and identifying new peaks in the LC-MS/MS chromatogram.
-
Incubation: Perform a larger scale incubation at a single time point (e.g., 60 minutes) to generate a sufficient quantity of metabolites for structural elucidation. Include a control incubation without NADPH to differentiate between enzymatic and non-enzymatic degradation.
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.
-
Perform full scan MS to detect all ions and then product ion scans (MS/MS) of the parent this compound and any potential metabolite peaks to obtain fragmentation patterns.
-
Common metabolic transformations to look for include oxidation (+16 Da), hydroxylation (+16 Da), and glucuronidation (+176 Da).
-
-
Data Analysis:
-
Compare the chromatograms of the NADPH-fortified and control incubations to identify peaks that are only present or significantly larger in the presence of NADPH.
-
Analyze the mass spectra and fragmentation patterns of the potential metabolites to propose their structures.
-
Protocol 3: LC-MS/MS Method for the Analysis of this compound and its Metabolites
Objective: To develop a sensitive and specific method for the quantification of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex Polar C18).[10][11]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI positive or negative, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the precursor ion (parent drug or metabolite) and the most abundant and specific product ions for each analyte by direct infusion or using automated software features.
-
Optimization: Optimize MS parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte and its transitions to achieve maximum sensitivity.
Visualizations
Experimental Workflow for this compound Metabolism Study
Caption: Workflow for in vitro this compound metabolism studies.
Putative Metabolic Pathway of this compound
References
- 1. Insecticide-Mediated Up-Regulation of Cytochrome P450 Genes in the Red Flour Beetle (Tribolium castaneum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Cytochrome P450 Isozymes Involved in Enantioselective Metabolism of Fipronil in Fish Liver: In Vitro Metabolic Kinetics and Molecular Modeling | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. In vitro metabolism of fipronil by human and rat cytochrome P450 and its interactions with testosterone and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of Cytochrome P450 Isozymes Involved in Enantioselective Metabolism of Fipronil in Fish Liver: In Vitro Metabolic Kinetics and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. sciex.com [sciex.com]
- 11. Rapid LC-MS/MS Method for the Analysis of Fipronil and Amitraz Insecticides and Associated Metabolites in Egg and Other Poultry Products | Separation Science [sepscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sisapronil Dosage for Different Cattle Breeds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Sisapronil dosage for various cattle breeds. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental trials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard dosage of this compound for cattle?
A1: The generally recommended dose is a single subcutaneous injection of 1 mL per 50 kg of body weight, which is equivalent to 2 mg of this compound per kg of body weight.[1] This dosage is for the control of cattle ticks, as well as to aid in the control of bot fly larvae, hornfly, and screwworm.[1]
Q2: Are there established dosage differences for this compound between Bos taurus and Bos indicus cattle breeds?
A2: Currently, there is no publicly available scientific literature that specifies different dosages of this compound for different cattle breeds. The recommended 2 mg/kg body weight dosage is a general guideline.[1] However, it is known that different cattle breeds can exhibit variations in drug metabolism and parasite resistance. For instance, Bos indicus breeds are known to have greater natural resistance to ticks than Bos taurus breeds.
Q3: How does this compound work?
A3: this compound is a phenylpyrazole ectoparasiticide.[1] Its mechanism of action involves blocking the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects and mites. This blockage prevents the transfer of chloride ions across cell membranes, leading to hyperexcitability of the parasite's central nervous system and ultimately, death.[1]
Q4: What are the key pharmacokinetic parameters of this compound in cattle?
A4: Following a single subcutaneous dose of 2.0 mg/kg body weight in cattle, the mean maximum plasma concentration (Cmax) was 72 ng/mL, which was reached at a mean time (Tmax) of 12 days. The bioavailability after subcutaneous administration is nearly 100%. This compound has a very low clearance rate and a long mean terminal half-life of 19 days.[1]
Troubleshooting Guide
Issue 1: Lower than expected efficacy in a specific cattle breed at the standard dose.
-
Possible Cause: Variations in drug metabolism or distribution due to physiological differences between breeds. For example, differences in body fat composition between breeds could affect the distribution of lipophilic drugs like this compound.
-
Troubleshooting Steps:
-
Verify Dosage and Administration: Ensure the correct dose was calculated based on accurate body weight and that the subcutaneous injection was administered properly.
-
Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in the specific breed to determine if the plasma concentration of this compound is lower than expected.
-
Dose Titration Study: Perform a dose-titration study to determine the optimal effective dose for the breed .
-
Consider Breed-Specific Factors: Research the known physiological characteristics of the breed that might influence drug metabolism, such as differences in liver enzyme activity.
-
Issue 2: Adverse reactions observed in a particular cattle breed.
-
Possible Cause: Increased sensitivity to the drug or its metabolites in that specific breed. Some cattle breeds are known to be more sensitive to certain classes of ectoparasiticides.
-
Troubleshooting Steps:
-
Discontinue Use and Monitor: Immediately stop administration and closely monitor the affected animals. Provide supportive care as needed.
-
Reduce Dosage: In future trials with this breed, consider starting with a lower dose and gradually increasing it while monitoring for any adverse effects.
-
Consult Toxicological Data: Review any available safety and toxicity data for this compound and other phenylpyrazoles for information on breed-specific sensitivities.
-
Report Findings: Document and report any suspected breed-specific adverse reactions to the manufacturer and relevant regulatory agencies.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Cattle (General)
| Parameter | Value | Unit | Route of Administration |
| Recommended Dose | 2 | mg/kg BW | Subcutaneous |
| Mean Cmax | 72 | ng/mL | Subcutaneous |
| Mean Tmax | 12 | days | Subcutaneous |
| Bioavailability | ~100 | % | Subcutaneous |
| Mean Terminal Half-life | 19 | days | Intravenous & Subcutaneous |
| Mean Residence Time | 32 | days | Subcutaneous |
Data sourced from general studies in cattle; breed-specific data is not currently available.[1]
Experimental Protocols
Protocol: Dose-Titration Study to Determine Efficacy of this compound in a Specific Cattle Breed
-
Animal Selection:
-
Select a statistically sufficient number of healthy animals of the target breed.
-
Animals should be of a similar age and weight and should have a known history of ectoparasite infestation or be artificially infested.
-
House the animals in a controlled environment to prevent re-infestation from external sources.
-
-
Group Allocation:
-
Randomly allocate the animals into at least four groups:
-
Group A: Negative Control (vehicle only)
-
Group B: 0.5x Recommended Dose (1 mg/kg BW)
-
Group C: 1x Recommended Dose (2 mg/kg BW)
-
Group D: 1.5x Recommended Dose (3 mg/kg BW)
-
-
-
Treatment Administration:
-
Accurately weigh each animal to determine the precise dosage.
-
Administer the calculated dose of this compound (or vehicle) via subcutaneous injection.
-
-
Efficacy Assessment:
-
At predetermined intervals (e.g., day 3, 7, 14, 21, 28, and weekly thereafter), perform parasite counts on each animal.
-
The method of counting will depend on the target parasite (e.g., tick counts on specific body regions).
-
Calculate the percentage of efficacy for each treatment group compared to the control group using the formula: Efficacy (%) = 100 * ((Mean parasite count in control group - Mean parasite count in treated group) / Mean parasite count in control group))
-
-
Data Analysis:
-
Statistically analyze the parasite count data to determine the lowest dose that provides a significant reduction in parasite numbers compared to the control group.
-
Monitor for any adverse reactions in all treatment groups.
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Sisapronil Instability in Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sisapronil analytical standards. The information provided is intended to help identify and resolve potential instability issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an ectoparasiticide belonging to the phenylpyrazole class of chemicals. It is primarily used in veterinary medicine to control ticks in cattle. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₈Cl₂F₆N₄O |
| Appearance | White to off-white solid |
| Log P | 4.4 |
Q2: What are the recommended storage conditions for this compound analytical standards?
To ensure the stability of this compound analytical standards, it is recommended to store them protected from light in a well-ventilated area at a controlled room temperature. For solutions, studies have shown that this compound is stable in acetonitrile/water (50:50, v/v) for at least 104 days when stored at approximately 1-8 °C. It is also stable in 1% trifluoroacetic acid in acetonitrile/water (90:10, v/v) for at least 76 days under the same storage conditions.
Q3: What are the common signs of this compound degradation in an analytical standard?
Degradation of a this compound standard may be indicated by:
-
The appearance of new peaks in the chromatogram.
-
A decrease in the peak area or height of the main this compound peak over time.
-
A shift in the retention time of the this compound peak.
-
Changes in the color or clarity of the standard solution.
Q4: What analytical technique is typically used for the analysis of this compound?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and effective method for the analysis of this compound in various matrices, including analytical standards and biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound analytical standards.
Issue 1: Unexpected peaks are observed in the chromatogram of a fresh this compound standard.
| Potential Cause | Recommended Action |
| Contaminated Solvent or Glassware | Prepare fresh mobile phase using high-purity solvents and thoroughly clean all glassware. |
| Impure Reference Standard | Verify the certificate of analysis (CoA) of the this compound standard for purity information. If necessary, obtain a new standard from a reputable supplier. |
| Column Contamination | Flush the HPLC column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants. If the issue persists, consider replacing the column. |
Issue 2: The peak area of the this compound standard is decreasing over a series of injections.
| Potential Cause | Recommended Action |
| Standard Instability in Solution | Prepare fresh standard solutions daily or as needed. Ensure that stock solutions are stored under the recommended conditions (refrigerated and protected from light). |
| Adsorption to Vials or Tubing | Use silanized glass vials or polypropylene vials to minimize adsorption. Ensure that the HPLC system's tubing is compatible with the solvents used. |
| Injector Issues | Check the injector for leaks and ensure proper sample aspiration and injection volumes. |
Issue 3: Poor peak shape (e.g., tailing or fronting) is observed for the this compound peak.
| Potential Cause | Recommended Action |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure that this compound is in a single ionic state. A slightly acidic mobile phase is often preferred. |
| Column Overload | Reduce the concentration of the injected standard or decrease the injection volume. |
| Deteriorated HPLC Column | Replace the HPLC column with a new one of the same type. |
Potential Degradation Pathways of this compound
While specific forced degradation studies for this compound are not extensively available in public literature, information on the degradation of Fipronil, a structurally related phenylpyrazole, can provide insights into potential degradation pathways. These pathways are primarily influenced by factors such as pH, light, and oxidizing agents.
Caption: Potential degradation pathways of this compound based on known reactions of related phenylpyrazole compounds.
Experimental Protocol: LC-MS/MS Analysis of this compound
This section outlines a general LC-MS/MS method for the analysis of this compound in analytical standards.
1. Standard Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
2. LC-MS/MS System and Conditions
The following table summarizes typical LC-MS/MS parameters for this compound analysis.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Monitor at least two specific precursor-to-product ion transitions for this compound. |
3. Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of a this compound analytical standard.
Caption: A typical workflow for the preparation and analysis of this compound analytical standards using LC-MS/MS.
Technical Support Center: Minimizing Sisapronil Degradation in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Sisapronil in your environmental samples. Accurate quantification of pesticide residues is critical for environmental monitoring and risk assessment. Understanding and mitigating potential degradation during sample collection, storage, and analysis is paramount for generating reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in environmental samples?
This compound is a phenylpyrazole insecticide used to control ectoparasites on cattle. Its presence and persistence in the environment are of interest to regulatory agencies and researchers. Degradation of this compound in environmental samples after collection can lead to an underestimation of its actual concentration, resulting in inaccurate environmental risk assessments.
Q2: What are the main pathways of this compound degradation in the environment?
While specific studies on this compound's environmental degradation pathways are limited, based on its chemical structure as a phenylpyrazole insecticide, the primary degradation routes are expected to be:
-
Photolysis: Degradation by sunlight, particularly in aqueous environments. Phenylpyrazole insecticides like fipronil are known to undergo rapid photodegradation.[1][2][3]
-
Hydrolysis: Breakdown in the presence of water, which can be influenced by pH. For related compounds like fipronil, hydrolysis is generally faster under alkaline conditions.[4][5][6][7]
-
Microbial Degradation: Breakdown by microorganisms in soil and sediment. Several bacterial strains have been identified that can degrade the related insecticide fipronil.[8][9][10][11]
Q3: What are the key factors that can influence the rate of this compound degradation in my samples?
Several factors can accelerate the degradation of this compound in your samples:
-
Exposure to Sunlight: Direct sunlight can lead to rapid photolytic degradation.
-
High Temperatures: Elevated temperatures can increase the rate of both chemical and microbial degradation.[5]
-
pH of the Sample Matrix: For aqueous samples, a high pH (alkaline) can accelerate hydrolysis.[6][7][12]
-
Microbial Activity: The presence of microorganisms in soil and water samples can lead to biodegradation.[8][9][10]
-
Sample Matrix Composition: The presence of organic matter, metal ions, and photosensitizing agents (like humic acids in water) can influence degradation rates.[1]
Troubleshooting Guides
This section provides practical guidance to address specific issues you may encounter during your experiments.
Issue 1: Low or no detection of this compound in freshly collected samples.
Possible Cause: Rapid degradation during or immediately after sample collection.
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Control Temperature:
-
Place samples on ice or with frozen gel packs in a cooler immediately after collection.[14]
-
Transport samples to the laboratory as quickly as possible.
-
-
Preserve the Sample Integrity:
-
For Water Samples:
-
Consider adding a preservative. For organophosphorus pesticides, chloroform has been shown to be an effective preservative.[15] However, the suitability for this compound should be validated.
-
Alternatively, acidification to a pH below 4 can inhibit microbial activity and slow hydrolysis for some pesticides. The effect on this compound stability should be tested.
-
-
For Soil and Sediment Samples:
-
Freezing is a common and effective method for preserving pesticide residues in soil.
-
-
Issue 2: Inconsistent or decreasing this compound concentrations in stored samples.
Possible Cause: Ongoing degradation during storage.
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Temperature: Store all samples frozen at -20°C or below.
-
Light: Ensure storage freezers are not in areas with direct sunlight and that samples are in light-protected containers.
-
-
Evaluate Sample Holding Times:
-
Analyze samples as soon as possible after collection.
-
If extended storage is necessary, conduct a stability study by fortifying a representative sample matrix with a known concentration of this compound and analyzing it at different time points to determine the acceptable holding time under your storage conditions.
-
-
Check for Contamination in Preservatives:
-
If using chemical preservatives, ensure they are of high purity and do not contain impurities that could accelerate degradation.
-
Issue 3: Poor recovery of this compound during sample extraction and analysis.
Possible Cause: Degradation during the analytical process or matrix effects.
Troubleshooting Steps:
-
Optimize Extraction Conditions:
-
Minimize the exposure of extracts to light and heat. Use amber glassware and avoid prolonged heating steps.
-
For soil samples, consider extraction methods that are efficient and rapid, such as microwave-assisted extraction or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
-
Validate the Analytical Method:
-
A validated analytical method is crucial for accurate quantification. A published method for this compound in bovine tissues uses high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[16] This technique is also suitable for environmental matrices.
-
Method validation should include an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17][18][19]
-
The use of an isotopically labeled internal standard can help to correct for matrix effects and variations in instrument response.[16]
-
-
Assess Matrix Effects:
-
Environmental matrices like soil and water can contain co-extracted substances that interfere with the analysis.
-
Perform recovery experiments by spiking control matrix with a known amount of this compound to assess the efficiency of your extraction and cleanup procedures. Recoveries between 85% and 120% are generally considered acceptable.[18]
-
Experimental Protocols
Protocol 1: Collection and Preservation of Water Samples for this compound Analysis
-
Materials:
-
1-liter amber glass bottles with Teflon-lined screw caps.
-
Disposable gloves.
-
Cooler with ice or frozen gel packs.
-
(Optional) Preservatives such as chloroform or a solution for pH adjustment.
-
-
Procedure:
-
Rinse the sample bottle three times with the sample water before collecting the final sample.
-
Fill the bottle to the shoulder, leaving some headspace.
-
If using a preservative, add it to the sample as per the validated method.
-
Tightly cap the bottle.
-
Label the bottle with a unique identifier, date, time, and location of collection.
-
Place the bottle in a cooler with ice immediately.[14]
-
Transport to the laboratory for storage at -20°C until analysis.
-
Protocol 2: Collection and Preservation of Soil/Sediment Samples for this compound Analysis
-
Materials:
-
Wide-mouth amber glass jars with Teflon-lined screw caps or pre-cleaned aluminum containers.
-
Stainless steel trowel or soil auger.
-
Disposable gloves.
-
Cooler with ice or frozen gel packs.
-
-
Procedure:
-
Remove any surface debris (e.g., leaves, stones) from the sampling location.
-
Using a clean stainless steel trowel or auger, collect the top 15-20 cm of soil.[14]
-
Place the soil sample directly into the labeled container.
-
Tightly cap the container.
-
Place the container in a cooler with ice.
-
Transport to the laboratory for storage at -20°C until analysis.
-
Data Presentation
Table 1: Factors Influencing this compound Degradation and Recommended Mitigation Strategies
| Factor | Potential Impact on this compound | Recommended Mitigation Strategy |
| Light Exposure | Photodegradation | Use amber glass containers; wrap containers in foil; keep samples in the dark.[13] |
| Temperature | Increased chemical and microbial degradation | Keep samples on ice or frozen; store at -20°C or below.[5][14] |
| pH (aqueous) | Accelerated hydrolysis at high pH | Adjust pH to acidic range (if validated for this compound); analyze samples promptly.[6][12] |
| Microbial Activity | Biodegradation | Freeze samples; consider chemical preservation (with validation).[8][9][10] |
Visualizations
Experimental Workflow for Minimizing this compound Degradation
References
- 1. asianpubs.org [asianpubs.org]
- 2. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of the insecticide fipronil in aquatic environments: photo-dechlorination processes and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atticusllc.com [atticusllc.com]
- 6. Effects of pH on Pesticides and Growth Regulators : Greenhouse & Floriculture : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 7. nichino.uk [nichino.uk]
- 8. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. researchgate.net [researchgate.net]
- 14. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 15. Preservation of organophosphorous pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 18. Development and validation of an analytical method to determine Fipronil and its degradation products in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Sisapronil Neurotoxicity Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the neurotoxicity of Sisapronil. The information is designed to assist in the refinement of animal models, promoting the principles of the 3Rs (Replacement, Reduction, and Refinement) in neurotoxicity research.
Troubleshooting Guides
This section addresses specific issues that may arise during neurotoxicity studies, presented in a question-and-answer format.
| Problem / Question | Possible Causes | Suggested Solutions |
| High variability in behavioral data between animals in the same treatment group. | - Genetic variability: Even within an inbred strain, there can be some genetic drift. - Environmental factors: Minor differences in cage conditions, lighting, noise, or handling can significantly impact behavior.[1][2] - Experimenter bias: Unconscious cues from the experimenter can influence animal behavior.[1] - Social hierarchy: Dominance hierarchies within group-housed animals can affect stress levels and behavioral performance.[2] - Circadian rhythm: Testing at different times of the day can introduce variability.[1] | - Acclimatization: Ensure all animals have a sufficient and consistent acclimatization period to the testing room and equipment. - Standardize environment: Maintain consistent lighting, temperature, humidity, and noise levels in the housing and testing rooms. - Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment groups. - Consistent handling: Handle all animals in the same gentle and consistent manner. - Single housing: Consider single housing for a period before testing to reduce variability due to social interactions, but be aware this can be a stressor itself. - Consistent timing: Conduct all behavioral testing at the same time of day. |
| Inconsistent or unexpected results in neurochemical assays (e.g., neurotransmitter levels). | - Post-mortem interval: Delays in tissue collection and processing after euthanasia can lead to degradation of neurochemicals. - Dissection variability: Inconsistent dissection of brain regions can lead to variable results. - Sample handling: Improper storage or repeated freeze-thaw cycles of tissue samples can degrade analytes. - Assay variability: Pipetting errors, reagent degradation, or instrument malfunction can introduce variability. | - Rapid tissue harvesting: Minimize the time between euthanasia and tissue collection/processing. - Standardized dissection: Use a brain matrix or clear anatomical landmarks to ensure consistent dissection of brain regions. - Proper sample storage: Snap-freeze tissue in liquid nitrogen immediately after dissection and store at -80°C. Avoid repeated freeze-thaw cycles. - Quality control: Run standards and controls with each assay to monitor performance and ensure accuracy. |
| Artifacts in neurohistopathology slides. | - Fixation issues: Inadequate or delayed fixation can lead to autolysis and poor tissue preservation.[3] - Tissue processing artifacts: Improper dehydration, clearing, or embedding can cause tissue shrinkage, hardening, or wrinkling.[2][3] - Sectioning artifacts: Nicks in the microtome blade, improper blade angle, or incorrect tissue temperature can cause tears, folds, or chatter in the sections. - Staining artifacts: Contaminated reagents, improper incubation times, or inadequate washing can lead to non-specific staining or precipitate formation.[4] | - Perfusion fixation: For optimal preservation of brain tissue, in situ perfusion with 4% paraformaldehyde is recommended.[5] - Follow standardized protocols: Adhere strictly to validated protocols for tissue processing, embedding, and sectioning. - High-quality reagents: Use fresh, high-quality reagents for all staining procedures. - Proper slide handling: Keep slides clean and handle them carefully to avoid scratches or contamination. - Consult a neuropathologist: If unsure about the nature of an artifact, consult with an experienced neuropathologist. |
| No observable neurotoxic effects at expected doses. | - Incorrect dosing: Errors in dose calculation or administration. - Low bioavailability: The compound may not be reaching the central nervous system in sufficient concentrations. - Age or strain resistance: The chosen animal age or strain may be less sensitive to the neurotoxic effects. - Insufficient observation period: The neurotoxic effects may have a delayed onset. | - Verify dose calculations and administration technique. - Pharmacokinetic studies: Conduct studies to determine the concentration of this compound and its metabolites in the brain. - Pilot study: Conduct a pilot study with a wider range of doses and different age groups or strains to determine the optimal parameters. - Extended observation: Include longer post-dosing observation periods in the study design. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential neurotoxicity in mammals?
A1: this compound is a phenylpyrazole insecticide that acts as an antagonist of the gamma-aminobutyric acid (GABA) receptor.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABA-gated chloride channels, this compound leads to hyperexcitability of the nervous system.[6] While it is more selective for insect GABA receptors, its metabolite, fipronil sulfone, has a higher affinity for mammalian GABA receptors, suggesting a potential for neurotoxic effects in non-target species.[7]
Q2: Which animal models are most appropriate for studying this compound neurotoxicity?
A2: Rodents, particularly rats and mice, are commonly used models for neurotoxicity testing due to their well-characterized neuroanatomy, physiology, and behavior.[8][9] Zebrafish are also emerging as a useful model for high-throughput screening of neurotoxic compounds, especially during development.[10] The choice of model will depend on the specific research question, with rodents being more suitable for complex behavioral and cognitive assessments.
Q3: How can I apply the 3Rs (Replacement, Reduction, and Refinement) to my this compound neurotoxicity studies?
A3:
-
Replacement: Where possible, use in vitro methods, such as neuronal cell cultures, to screen for potential neurotoxic effects before proceeding to in vivo studies.[11] Computational models can also be used to predict toxicity.[8]
-
Reduction: Use appropriate statistical methods to determine the minimum number of animals required to obtain meaningful results. Employ study designs that maximize the amount of data collected from each animal, such as including multiple endpoints in a single study.[8][12]
-
Refinement: Use the least invasive procedures and provide environmental enrichment to minimize animal stress and suffering.[8][12] Implement humane endpoints to avoid unnecessary distress.
Q4: What are the key behavioral endpoints to assess for this compound-induced neurotoxicity?
A4: Based on the mechanism of action (GABA receptor antagonism), key behavioral endpoints to consider include:
-
General activity: Locomotor activity can be assessed in an open field test.
-
Motor coordination and balance: The rotarod test is a standard method for evaluating these functions.
-
Anxiety-like behavior: The elevated plus-maze or light-dark box can be used to assess anxiety.
-
Learning and memory: The Morris water maze or Barnes maze can be used to evaluate spatial learning and memory.[7][13]
-
Seizure susceptibility: Given the hyperexcitability induced by GABA antagonists, monitoring for seizures or using a seizure-inducing agent at a sub-threshold dose can be informative.
Q5: What are the primary neuropathological and neurochemical changes to look for?
A5:
-
Neuropathology: Histopathological examination of the brain should be conducted to look for signs of neuronal damage, such as necrosis, apoptosis, and neuroinflammation (e.g., microgliosis and astrocytosis).[7][13] Immunohistochemical staining for markers like Iba1 (microglia) and GFAP (astrocytes) is recommended.
-
Neurochemistry: Measurement of neurotransmitter levels, particularly GABA and glutamate, in different brain regions can provide insights into the neurochemical effects of this compound. Changes in markers of oxidative stress (e.g., malondialdehyde, glutathione) are also relevant, as GABA receptor antagonism has been linked to increased oxidative stress.[14][15]
Data Presentation
Table 1: Summary of Fipronil (a related phenylpyrazole) Dose-Response Data in Rats
| Study Type | Route of Administration | Dose/Concentration | Species/Strain | Observed Neurotoxic Effects | No-Observed-Adverse-Effect Level (NOAEL) | Reference |
| Acute Neurotoxicity | Oral gavage | 2.5, 7.5, 25 mg/kg bw | Rat | Decreased hind-foot splay in males; decreased grooming, body weight gain, and food consumption in females. | 2.5 mg/kg bw | [16] |
| Long-term Toxicity and Carcinogenicity | Dietary | 0.5, 2, 10 ppm | Rat | Increased incidence of tonic/clonic convulsions in females. | <0.5 ppm | [16] |
| Chronic Oral Administration | Oral gavage | 10 mg/kg/day for 21 days | Rat | Altered neurochemistry of monoamines (dopamine and serotonin). | Not established | [15] |
| Chronic Oral Administration | Oral gavage | 4.85 mg/kg for 6 weeks | Wistar Rat | Deterioration in spatial learning and memory; decreased brain antioxidant defense system and dopamine levels. | Not established | [7][13] |
| Lactational Exposure | Topical (to mother) | 1 mg/kg/day | Wistar Rat (offspring) | Impaired memory in offspring. | Not established | [1] |
Experimental Protocols
Detailed Methodology for Morris Water Maze Test in Rats
Objective: To assess spatial learning and memory.
Materials:
-
Circular water tank (1.5-2.0 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint or powdered milk
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Pool Setup: Fill the tank with water (20-22°C) to a level that is 1-2 cm above the escape platform, making the platform submerged and not visible. The platform should be placed in the center of one of the four quadrants of the pool.[16]
-
Acclimatization: Allow the rats to acclimatize to the testing room for at least 30 minutes before the first trial.
-
Habituation (Day 1):
-
Place the rat in the water, facing the wall of the tank, at one of the four designated start positions (North, South, East, West).
-
Allow the rat to swim and find the submerged platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each rat, with a different start position for each trial.
-
-
Acquisition Phase (Days 2-5):
-
Repeat the procedure from Day 1.
-
Record the latency to find the platform, path length, and swimming speed for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the learning curve by comparing the latency to find the platform across days.
-
Probe Trial: Compare the time spent in the target quadrant between different treatment groups.
-
Detailed Methodology for Iba1 Immunohistochemistry for Microglia in Rat Brain
Objective: To detect and visualize activated microglia as a marker of neuroinflammation.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or a chromogen (e.g., biotinylated secondary antibody for DAB staining)
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Tissue Preparation:
-
Anesthetize the rat and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in 15% sucrose until it sinks, followed by 30% sucrose until it sinks.
-
Freeze the brain and cut 30-40 µm sections on a cryostat.
-
-
Staining:
-
Wash the sections in PBS (3 x 5 minutes).
-
Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
Incubate the sections with the primary antibody (Rabbit anti-Iba1, diluted in blocking solution) overnight at 4°C.
-
Wash the sections in PBS (3 x 5 minutes).
-
Incubate the sections with the secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, diluted in blocking solution) for 1-2 hours at room temperature, protected from light if using a fluorescent secondary.
-
Wash the sections in PBS (3 x 5 minutes).
-
-
Mounting and Imaging:
-
Mount the sections on microscope slides.
-
Coverslip with an appropriate mounting medium.
-
Image the sections using a fluorescence or light microscope.
-
-
Data Analysis:
-
Quantify the number of Iba1-positive cells and/or the intensity of Iba1 staining in the brain regions of interest.
-
Assess the morphology of the microglia (e.g., ramified vs. amoeboid) as an indicator of their activation state.
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound neurotoxicity study.
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Artefacts: A Diagnostic Dilemma – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Editorial: 3Rs—Strategies for reduction and refinement of animal studies [frontiersin.org]
- 9. Press releases - Neurotoxic? New chemical screening approach provides rapid answers [ufz.de]
- 10. The new paradigm in animal testing - "3Rs alternatives" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neurotoxic Effect of Fipronil in Male Wistar Rats: Ameliorative Effect of L-Arginine and L-Carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astaxanthin alleviates fipronil-induced neuronal damages in male rats through modulating oxidative stress, apoptosis, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic Administration of Fipronil Heterogeneously Alters the Neurochemistry of Monoaminergic Systems in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FIPRONIL (addendum) [inchem.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Enhancing the Selectivity of Analytical Methods for Sisapronil and its Metabolites
Disclaimer: Publicly available scientific literature and technical documentation on "Sisapronil" are limited. The following guide is based on established principles and common challenges encountered in the analysis of structurally related phenylpyrazole pesticides and their metabolites. The provided protocols and data are illustrative and should be adapted and validated for specific laboratory conditions and matrices.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges affecting the selectivity of analytical methods for this compound and its metabolites?
A1: The primary challenges in achieving high selectivity for this compound and its metabolites include:
-
Matrix Effects: Co-extracted endogenous components from complex matrices (e.g., soil, plasma, tissue) can suppress or enhance the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.
-
Isomeric Interference: this compound or its metabolites may have isomers that are difficult to separate chromatographically, leading to co-elution and inaccurate identification and quantification.
-
Co-eluting Compounds: Other compounds in the sample with similar physicochemical properties may co-elute with the target analytes, causing interference.
-
Metabolite Similarity: The structural similarity between the parent compound and its various metabolites can make chromatographic separation challenging.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for signal suppression or enhancement.
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (SIL-IS) for each analyte. SIL-IS co-elute with the analytes and experience similar matrix effects, allowing for accurate correction during data processing.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure the analyte concentrations remain above the limit of quantification (LOQ).
Q3: What are the recommended column chemistries for the chromatographic separation of this compound and its metabolites?
A3: For reversed-phase liquid chromatography (RPLC), C18 columns are a common starting point. For potentially challenging separations involving polar metabolites, consider alternative chemistries such as:
-
Phenyl-Hexyl columns: Offer alternative selectivity through pi-pi interactions.
-
Pentafluorophenyl (PFP) columns: Provide unique selectivity for halogenated compounds and isomers.
-
Embedded Polar Group (EPG) columns: Enhance retention of polar metabolites.
Method development should involve screening different column chemistries and mobile phase compositions to achieve optimal separation.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups. |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analytes are in a single, non-ionized form. |
Issue 2: Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | Optimize the extraction solvent, pH, and extraction time. Consider using a more rigorous extraction technique like ultrasonication or accelerated solvent extraction. |
| Analyte Breakthrough during SPE | Ensure the SPE cartridge is properly conditioned and not overloaded. Test different sorbent types and elution solvents. |
| Analyte Degradation | Investigate the stability of this compound and its metabolites in the chosen solvent and at different temperatures. Add antioxidants or work at lower temperatures if necessary. |
Issue 3: High Signal-to-Noise Ratio (Low Sensitivity)
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Optimize MS parameters such as collision energy, cone voltage, and gas flows for each analyte and metabolite by infusing a standard solution. |
| Ion Suppression | Implement strategies to minimize matrix effects as described in the FAQs. |
| Inefficient Ionization | Experiment with different ionization sources (e.g., ESI vs. APCI) and polarities (positive vs. negative ion mode). |
Illustrative Data Presentation
Table 1: Representative LC-MS/MS Method Validation Parameters for this compound and its Metabolites in a Biological Matrix.
| Analyte | Linear Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 0.1 - 100 | 0.1 | 95 ± 5 | -15 ± 4 |
| Metabolite A | 0.05 - 50 | 0.05 | 92 ± 7 | -20 ± 6 |
| Metabolite B | 0.1 - 100 | 0.1 | 98 ± 4 | -12 ± 3 |
Data is for illustrative purposes only and should be independently verified.
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Soil Samples
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile and the internal standard solution. Shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., PSA, C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for selectivity issues.
Validation & Comparative
Comparative Efficacy of Phenylpyrazole Acaricides Against Cattle Ticks: A Guide for Researchers
This guide provides a comparative overview of the efficacy of two phenylpyrazole insecticides, Sisapronil and Fipronil, against the cattle tick, Rhipicephalus microplus. While both compounds belong to the same chemical class and are expected to share a similar mode of action, a significant disparity exists in the publicly available efficacy data. This document summarizes the available experimental data for Fipronil and outlines the standard protocols for acaricidal efficacy testing, providing a framework for future comparative studies.
Executive Summary
Fipronil is a well-documented acaricide with proven efficacy against cattle ticks, supported by numerous in vitro and in vivo studies. In contrast, there is a notable absence of peer-reviewed data on the efficacy of this compound against Rhipicephalus microplus. Therefore, a direct quantitative comparison is not feasible at this time. This guide presents the robust dataset for Fipronil to serve as a benchmark and describes the methodologies that would be required to generate comparative data for this compound.
Data Presentation: Efficacy of Fipronil Against Rhipicephalus microplus
The following tables summarize the quantitative efficacy of Fipronil against Rhipicephalus microplus from various studies.
Table 1: In Vitro Efficacy of Fipronil against Rhipicephalus microplus Larvae
| Formulation | LC50 (µg/mL) | LC90 (µg/mL) | Reference |
| Free Fipronil | 0.582 | 2.503 | [1][2] |
| Fipronil Nanoparticles | 0.427 | 2.092 | [1][2] |
| Technical Grade Fipronil | 0.75 (LC50), 2.49 (LC99) | [2] |
LC50: Lethal concentration required to kill 50% of the larval population. LC90: Lethal concentration required to kill 90% of the larval population.
Table 2: In Vivo Efficacy of Fipronil (1% Pour-on) against Natural Infestations of Rhipicephalus microplus on Cattle
| Days Post-Treatment | Efficacy (%) | Reference |
| 3 | ≥97 | [3] |
| 7 | ≥97 | [3] |
| 14 | ≥97 | [3] |
| 21 | >95 | |
| 28 | >95 | |
| 35 | 94 | |
| 42 | 78 | |
| 49 | 61 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of acaricidal efficacy. Below are standard protocols for key experiments.
In Vitro Larval Immersion Test (LIT)
The Larval Immersion Test is a standard method to determine the susceptibility of tick larvae to an acaricide.
-
Preparation of Acaricide Solutions: A stock solution of the test compound (e.g., Fipronil or this compound) is prepared in a suitable solvent (e.g., methanol). Serial dilutions are then made to create a range of concentrations to be tested.
-
Larval Exposure: Approximately 100-200 tick larvae (14-21 days old) are placed in a container with a specific volume of the test solution for a set duration (e.g., 10 minutes).
-
Incubation: After exposure, the larvae are removed, dried, and transferred to filter paper packets. These packets are then incubated under controlled conditions (e.g., 27-28°C and 80-90% relative humidity) for 24 hours.
-
Mortality Assessment: The number of live and dead larvae is counted, and the percentage of mortality is calculated. Abbott's formula is used to correct for any mortality in the control group.
-
Data Analysis: Probit analysis is used to determine the LC50 and LC90 values.
In Vivo Stall Test for Pour-on Formulations
The stall test evaluates the efficacy of a topically applied acaricide on artificially infested cattle under controlled conditions.
-
Animal Selection and Acclimatization: Healthy cattle, free of ectoparasites, are selected and acclimatized to individual stalls.
-
Artificial Infestation: A known number of infective tick larvae (e.g., 5,000) are applied to each animal.
-
Treatment Application: Once the ticks have developed to the adult stage, the cattle are weighed and treated with the pour-on formulation according to the manufacturer's instructions. A control group remains untreated.
-
Tick Collection and Counting: For several days post-treatment, engorged female ticks that detach from the animals are collected and counted daily.
-
Efficacy Calculation: The efficacy is calculated by comparing the number of engorged females collected from the treated group to the control group. The formula used is: Efficacy (%) = [1 - (Treated Group Count / Control Group Count)] x 100.
Mandatory Visualization
Signaling Pathway of Phenylpyrazole Insecticides
Both Fipronil and this compound are phenylpyrazole insecticides. Their primary mode of action is the disruption of the central nervous system of the insect by blocking GABA-gated chloride channels.
Caption: Mechanism of action of phenylpyrazole insecticides on the GABA receptor.
Experimental Workflow for Acaricide Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a new acaricide, from initial in vitro screening to in vivo field trials.
Caption: General experimental workflow for acaricide efficacy evaluation.
References
- 1. In Vitro Larvicidal Efficacy of a Fipronil-Based Nanoixodicide Against Rhipicephalus microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Larvicidal Efficacy of a Fipronil-Based Nanoixodicide Against Rhipicephalus microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of fipronil (1.0 mg/kg) against Rhipicephalus (Boophilus) microplus strains resistant to ivermectin (0.63 mg/kg) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Sisapronil in the Context of Other Ectoparasiticides: A Comparative Guide
Introduction: Sisapronil, a member of the phenylpyrazole class of insecticides, is a potent ectoparasiticide used in veterinary medicine.[1] Its primary mode of action involves the blockade of GABA-gated chloride channels in insects and mites, leading to hyperexcitation of the central nervous system and subsequent death of the parasite.[1] Understanding the potential for cross-resistance between this compound and other ectoparasiticides is crucial for effective and sustainable parasite control strategies. Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared mode of action or resistance mechanism.[2]
While direct experimental studies on the cross-resistance of this compound are not extensively available in the public domain, valuable insights can be drawn from studies on fipronil, a closely related phenylpyrazole compound with the same target site.[3] This guide will, therefore, focus on the principles of cross-resistance as they apply to phenylpyrazoles, using fipronil as a primary example to infer the potential cross-resistance profile of this compound.
Mechanisms of Resistance to Phenylpyrazoles
Resistance to ectoparasiticides can develop through various mechanisms, including:
-
Target site insensitivity: Alterations in the amino acid sequence of the GABA receptor can reduce the binding affinity of phenylpyrazoles, rendering the insecticide less effective.
-
Metabolic detoxification: Increased activity of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases, can lead to the breakdown and excretion of the insecticide before it reaches its target site.
-
Reduced cuticular penetration: Changes in the composition and thickness of the arthropod cuticle can slow down the absorption of the insecticide.
Documented Cross-Resistance in Phenylpyrazoles
The most well-documented cases of cross-resistance involving phenylpyrazoles are with insecticides that share the same target site.
Fipronil and Lindane: A significant example of cross-resistance has been reported between fipronil and lindane in the southern cattle tick, Rhipicephalus (Boophilus) microplus.[3] Both compounds act on the GABA-gated chloride channel.[3] Studies have shown that field populations of ticks resistant to fipronil also exhibit resistance to lindane, even in regions where lindane has not been used for decades.[3] This strongly suggests that the mechanism of resistance, likely a modification of the GABA receptor, is common to both compounds.
Experimental Protocols for Assessing Cross-Resistance
The following are standard methodologies employed in the assessment of insecticide resistance and cross-resistance in ectoparasites.
Larval Packet Test (LPT): The Larval Packet Test is a standard method recommended by the Food and Agriculture Organization (FAO) for detecting acaricide resistance in ticks.
-
Objective: To determine the concentration of an acaricide required to kill a specific percentage of a larval tick population.
-
Procedure:
-
Acaricide-impregnated filter papers are prepared at various concentrations.
-
Approximately 100 seven to 21-day-old tick larvae are placed inside a folded filter paper packet.
-
The packets are sealed and incubated for 24 hours under controlled conditions (e.g., 27°C and 85-95% relative humidity).
-
Following incubation, the packets are opened, and the number of live and dead larvae are counted to calculate the percentage of mortality.
-
Log-dose-probit analysis is used to determine the lethal concentration (LC) values, such as the LC50 (concentration that kills 50% of the population).
-
Larval Immersion Test (LIT): The Larval Immersion Test is another common method for evaluating acaricide efficacy.
-
Objective: To assess the susceptibility of tick larvae to an acaricide by direct immersion.
-
Procedure:
-
Serial dilutions of the test acaricide are prepared in an appropriate solvent.
-
Approximately 100 larvae are immersed in each dilution for a specified period (e.g., 10 minutes).
-
After immersion, the larvae are removed, dried, and placed in clean tubes or packets.
-
Mortality is assessed after a 24-hour incubation period under controlled conditions.
-
LC50 values are calculated as in the LPT.
-
Data on Fipronil Resistance
The development of resistance is a prerequisite for cross-resistance to occur. Several studies have documented resistance to fipronil in various ectoparasite populations.
| Ectoparasite Species | Location | Resistance Ratio (RR) | Method |
| Rhipicephalus (Boophilus) microplus | Uruguay and Brazil | Not specified, but resistance confirmed | Larval Packet Test (for lindane), Larval Immersion Test (for fipronil) |
| Rhipicephalus sanguineus sensu stricto | Southern Brazil | 2.56 to 13.83 | Larval toxicological tests |
| Ctenocephalides felis (cat flea) | Multiple field isolates | 0.11 to 2.21 | Topical application to adults |
Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible reference strain.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cross-Resistance Assessment:
Caption: Workflow for assessing cross-resistance in ectoparasites.
Signaling Pathway of Phenylpyrazole Action and Resistance:
References
Comparative analysis of Sisapronil's environmental impact with other veterinary drugs
A guide for researchers, scientists, and drug development professionals.
The escalating use of veterinary pharmaceuticals necessitates a thorough evaluation of their environmental impact to ensure the health of ecosystems. This guide provides a comparative analysis of the potential environmental impact of Sisapronil, a newer phenylpyrazole ectoparasiticide, with other widely used veterinary drugs. Due to a notable lack of publicly available ecotoxicity and environmental fate data for this compound, this analysis establishes a framework for comparison, utilizing data from the same chemical class (fipronil) as a proxy and contrasting it with other classes of veterinary parasiticides.
Introduction to this compound and Comparative Drugs
This compound is a long-acting injectable ectoparasiticide used for the control of cattle ticks and other pests.[1] It belongs to the phenylpyrazole class of insecticides, which act by disrupting the central nervous system of insects.[1] Its primary route of excretion is in the feces, which is a significant pathway for environmental introduction.[1]
For a comprehensive comparison, this guide includes data on the following veterinary drugs, representing different chemical classes and applications:
-
Fipronil: A broad-spectrum phenylpyrazole insecticide used in spot-on treatments for companion animals.[2][3][4] It serves as a crucial surrogate for understanding the potential environmental behavior of this compound.
-
Imidacloprid: A neonicotinoid insecticide also commonly used in spot-on flea treatments.[2][3][4]
-
Isoxazolines (e.g., Fluralaner, Afoxolaner): A newer class of systemic ectoparasiticides administered orally or topically.[2]
-
Macrocyclic Lactones (e.g., Ivermectin, Doramectin): A class of parasiticides used in both livestock and companion animals, often administered as injectables, pour-ons, or oral formulations.[5][6][7]
Quantitative Ecotoxicity and Environmental Fate Data
The following tables summarize key quantitative data for the selected veterinary drugs. It is critical to note the absence of specific data for this compound, highlighting a significant research gap. The data for fipronil should be considered as indicative of the potential environmental profile of this compound, given their shared chemical class.
Table 1: Aquatic Ecotoxicity Data
| Active Substance | Chemical Class | Test Organism | Endpoint (96h LC50/EC50) | Toxicity Value (µg/L) | Reference |
| This compound | Phenylpyrazole | - | - | No Data Available | |
| Fipronil | Phenylpyrazole | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 246 | [8] |
| Daphnia magna (Water Flea) | EC50 | 190 | [8] | ||
| Mysidopsis bahia (Mysid Shrimp) | LC50 | 0.11 | [8] | ||
| Imidacloprid | Neonicotinoid | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 211,000 | [4] |
| Daphnia magna (Water Flea) | EC50 | 85,000 | [4] | ||
| Chironomus riparius (Midge) | EC50 | 1.9 | [4] | ||
| Doramectin | Macrocyclic Lactone | Daphnia magna (Water Flea) | EC50 | 0.0637 | [7] |
| Fluralaner | Isoxazoline | - | - | No Public Data Available | [9] |
| Afoxolaner | Isoxazoline | - | - | No Public Data Available | [9] |
Table 2: Environmental Fate Data
| Active Substance | Chemical Class | Soil Half-Life (DT50) | Water Half-Life (DT50) | Log Kow (Bioaccumulation Potential) | Reference |
| This compound | Phenylpyrazole | No Data Available | No Data Available | No Data Available | |
| Fipronil | Phenylpyrazole | 30.1 - 37.6 days (sandy loam to clay loam) | 36 hours - 7.3 months | 4.0 | [8][10] |
| Imidacloprid | Neonicotinoid | 40 - 190 days | Stable to hydrolysis | 0.57 | [4] |
| Ivermectin | Macrocyclic Lactone | >100 days | 1.5 - 8 days (water) | 3.22 | [5][6] |
| Fluralaner | Isoxazoline | No Public Data Available | No Public Data Available | >3 | [9] |
| Afoxolaner | Isoxazoline | No Public Data Available | No Public Data Available | >3 | [9] |
Experimental Protocols
A standardized approach to environmental risk assessment is crucial for comparing the impact of different veterinary drugs. The following are detailed methodologies for key experiments cited in the assessment of veterinary parasiticides.
Aquatic Toxicity Testing (based on OECD Guidelines)
-
Objective: To determine the acute toxicity of a substance to aquatic organisms.
-
Test Organisms:
-
Fish: Rainbow trout (Oncorhynchus mykiss) - OECD 203
-
Invertebrate: Daphnia magna - OECD 202
-
Algae: Scenedesmus vacuolatus - OECD 201
-
-
Methodology:
-
A range of concentrations of the test substance are prepared in a suitable culture medium.
-
Test organisms are exposed to these concentrations for a specified period (e.g., 96 hours for fish, 48 hours for Daphnia, 72 hours for algae).
-
A control group with no test substance is run in parallel.
-
Observations are made for mortality (fish and Daphnia) or growth inhibition (algae).
-
The LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) is calculated using statistical methods.
-
Soil Degradation Study (based on OECD Guideline 307)
-
Objective: To determine the rate of aerobic and anaerobic transformation of a substance in soil.
-
Methodology:
-
Soil samples with known characteristics (e.g., texture, organic carbon content, pH) are collected.
-
The test substance, typically radiolabelled, is applied to the soil samples.
-
The samples are incubated under controlled conditions (temperature, moisture) for a defined period.
-
At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products.
-
The degradation rate and the half-life (DT50) are calculated using kinetic models.
-
Determination of Octanol-Water Partition Coefficient (Log Kow) (based on OECD Guideline 107 or 117)
-
Objective: To determine the lipophilicity of a substance, which is an indicator of its potential to bioaccumulate in organisms.
-
Methodology (Shake Flask Method - OECD 107):
-
A solution of the test substance in either n-octanol or water is prepared.
-
The solution is placed in a flask with an equal volume of the other solvent (water or n-octanol).
-
The flask is shaken until equilibrium is reached.
-
The two phases are separated, and the concentration of the substance in each phase is measured.
-
The Log Kow is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Diagrams
Environmental Exposure Pathways of Veterinary Drugs
Caption: Environmental exposure pathways for veterinary drugs from treated animals.
Workflow for Environmental Risk Assessment of Veterinary Drugs
Caption: Tiered workflow for the environmental risk assessment of veterinary drugs.
Discussion and Future Directions
The available data, although limited for this compound, allows for a preliminary comparative discussion.
-
Phenylpyrazoles (this compound and Fipronil): Based on fipronil's data, phenylpyrazoles are expected to be highly toxic to a broad range of invertebrates.[2][4][8][11] Their persistence in soil and potential for bioaccumulation (indicated by a high Log Kow for fipronil) are also of concern.[8][10] The long half-life of this compound in cattle suggests a prolonged excretion period, potentially leading to a continuous release into the environment.[1]
-
Neonicotinoids (Imidacloprid): Imidacloprid shows high toxicity to certain aquatic invertebrates, such as midges, but is less toxic to fish and Daphnia compared to fipronil.[4] It is persistent in soil and has a low Log Kow, suggesting a lower potential for bioaccumulation but a higher potential for leaching into groundwater.[4]
-
Isoxazolines (Fluralaner, Afoxolaner): There is a significant lack of publicly available environmental data for this class of drugs.[9] While they are primarily excreted in feces, their potential for persistence and ecotoxicity remains largely unknown.[2]
-
Macrocyclic Lactones (Ivermectin, Doramectin): This class of compounds is known for its high toxicity to dung-dwelling insects and aquatic invertebrates.[5][6][7] Their impact on dung fauna can disrupt nutrient cycling in pasture ecosystems.[5][6]
A comprehensive environmental risk assessment for this compound is urgently needed. The lack of specific data on its ecotoxicity and environmental fate is a major impediment to its responsible use. Future research should prioritize the following:
-
Standardized ecotoxicity testing of this compound on a range of non-target aquatic and terrestrial organisms.
-
Environmental fate studies to determine the degradation rates of this compound in soil, water, and manure, as well as its potential for bioaccumulation.
-
Comparative studies directly comparing the environmental impact of this compound with other ectoparasiticides under controlled field conditions.
-
Investigation of potential sublethal effects on non-target organisms, which are often not captured in standard acute toxicity tests.
By filling these knowledge gaps, researchers and regulators can ensure that the use of this compound and other new veterinary drugs is balanced with the protection of environmental health.
References
- 1. fao.org [fao.org]
- 2. bsava.com [bsava.com]
- 3. Cat and dog parasiticides and the environment [veterinaryirelandjournal.com]
- 4. Buzz kill: The impact of fipronil and imidacloprid on river ecosystems – AtkinsRéalis [atkinsrealis.com]
- 5. Environmental risk assessment of veterinary parasiticides used in cattle [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Aquatic toxicity of four veterinary drugs commonly applied in fish farming and animal husbandry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid evidence assessment of the potential risk to the environment presented by active ingredients in the UK’s most commonly sold companion animal parasiticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistence of fipronil and its metabolites in sandy loam and clay loam soils under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hazardous fipronil insecticide effects on aquatic animals' health: Historical review and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Sisapronil and Fipronil in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of two phenylpyrazole insecticides, Sisapronil and Fipronil, in rats. The information presented is collated from publicly available scientific literature and regulatory documents, offering insights into the biotransformation, metabolite profiles, and experimental methodologies used to study these compounds.
Executive Summary
Fipronil and this compound, while both belonging to the phenylpyrazole class of insecticides, exhibit distinct metabolic profiles in rats. Fipronil undergoes significant metabolism, primarily through oxidation, to form its major and more persistent metabolite, fipronil sulfone. This conversion is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver. In contrast, this compound appears to be more metabolically stable, with the parent compound being the primary residue detected in tissues. While it does undergo some metabolism to form a significant, yet structurally unconfirmed, metabolite in the liver (referred to as metabolite E) and other minor metabolites that are oxidized and conjugated with glucuronic acid in urine, the extent of its biotransformation appears less pronounced than that of fipronil.
Comparative Metabolic Pathways
The metabolic pathways of Fipronil and this compound in rats show key differences in their primary transformation routes and major metabolites.
Fipronil Metabolism in Rats
Fipronil is extensively metabolized in rats, primarily through oxidation of the sulfinyl group to form fipronil sulfone.[1] This metabolite is more persistent than the parent compound.[1] Other metabolic reactions include reduction to fipronil sulfide, hydrolysis of the cyano group to an amide, and further oxidation and hydroxylation to form a variety of minor metabolites that are excreted in the urine.[1] The key enzyme system responsible for the oxidation of fipronil to fipronil sulfone is the cytochrome P450 monooxygenase system located in the liver.[2]
dot
Caption: Metabolic pathway of Fipronil in rats.
This compound Metabolism in Rats
Information on the metabolic pathway of this compound in rats is less detailed in the public domain. Studies indicate that this compound is more resistant to metabolism compared to Fipronil, with the parent compound being the most abundant residue found in tissues.[3] However, metabolism does occur. A significant metabolite, designated as "metabolite E," has been identified in the liver of rats, and this metabolite is also observed in bovine liver.[3] The exact chemical structure of metabolite E has not been publicly disclosed. Additionally, in rat urine, two significant co-eluting metabolites have been characterized as having undergone both oxidation and conjugation with glucuronic acid.[4] This suggests that both Phase I (oxidation) and Phase II (glucuronidation) metabolic pathways are involved, albeit to a lesser extent than for fipronil.
dot
Caption: Proposed metabolic pathway of this compound in rats.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the metabolism of Fipronil and this compound in rats. Data for this compound is limited.
| Parameter | Fipronil | This compound | Reference |
| Primary Metabolite | Fipronil Sulfone | Metabolite E (structure undefined) | [1][3] |
| Major Route of Excretion | Urine and Feces | Feces | [1][3] |
| Enzymes Involved | Cytochrome P450 (CYP) | Not definitively identified, likely includes CYPs and UGTs | [2][4] |
| In Vitro Metabolism (Rat Liver Microsomes) | |||
| Km (μM) | 19.9 | Not Available | [2] |
| Vmax (nmol/mg protein/min) | 0.39 | Not Available | [2] |
| Residue Distribution | Fipronil sulfone accumulates in adipose tissue. | Parent compound is the primary residue in tissues. | [1][3] |
Experimental Protocols
This section outlines the general methodologies for conducting in vivo and in vitro metabolism studies for phenylpyrazole insecticides in rats, based on established guidelines and published research.
In Vivo Metabolism Study (GLP-Compliant)
This protocol is based on the OECD Test Guideline 417 for Toxicokinetics.[5][6][7][8]
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the test substance in rats.
Animals: Young adult Sprague-Dawley or Wistar rats, typically one sex unless there is evidence of sex-specific differences.
Test Substance Administration:
-
Administer the radiolabeled test substance (e.g., 14C-labeled) to a group of rats via the intended route of exposure (e.g., oral gavage).
-
Include at least two dose levels: a low dose and a high dose that does not cause overt toxicity.
-
A control group receiving the vehicle should be included.
Sample Collection:
-
House rats in individual metabolism cages to allow for separate collection of urine and feces.
-
Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dosing.
-
Collect blood samples at various time points to determine the pharmacokinetic profile.
-
At the termination of the study, collect various tissues (liver, kidney, fat, muscle, brain, etc.) for residue analysis.
Sample Analysis:
-
Total Radioactivity: Determine the total radioactivity in all collected samples (urine, feces, tissues) using liquid scintillation counting (LSC).
-
Metabolite Profiling:
-
Pool urine and fecal homogenate samples for each time point.
-
Extract the samples using appropriate organic solvents (e.g., acetonitrile).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound and its metabolites.
-
-
Metabolite Identification:
-
Collect fractions from the HPLC corresponding to the radioactive peaks.
-
Analyze the fractions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass-to-charge ratio and fragmentation pattern of the metabolites for structural elucidation.
-
dot
Caption: Experimental workflow for an in vivo metabolism study.
In Vitro Metabolism Study using Rat Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of the test substance in a controlled in vitro system.
Materials:
-
Rat liver microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Incubation:
-
Pre-warm a mixture of rat liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.
dot
Caption: Experimental workflow for an in vitro metabolism study.
Conclusion
The metabolic pathways of Fipronil and this compound in rats exhibit notable differences. Fipronil is readily metabolized, with oxidation to fipronil sulfone being the primary route, a reaction catalyzed by hepatic CYP enzymes. This compound, in contrast, shows greater metabolic stability, with the parent compound being the main residue. While it undergoes some oxidation and glucuronidation, the extent of its biotransformation appears to be less than that of fipronil. The definitive identification of this compound's major metabolite, "metabolite E," would be crucial for a more complete comparative assessment. The provided experimental protocols offer a framework for researchers to conduct further studies to elucidate these metabolic pathways in greater detail.
References
- 1. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. Toxicokinetics OECD 417 - Toxicology IND Services [toxicology-ind.com]
- 5. oecd.org [oecd.org]
- 6. Toxicokinetics OECD 417 - Altogen Labs [altogenlabs.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
A Head-to-Head Comparison of Sisapronil and Ivermectin for Tick Control: A Guide for Researchers
This guide provides a detailed, data-driven comparison of Sisapronil and Ivermectin, two prominent parasiticides used in the control of tick infestations in livestock. The information is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a member of the phenylpyrazole class of antiparasitics, and Ivermectin, a macrocyclic lactone, are both effective ectoparasiticides, yet they operate through distinct mechanisms of action. This compound acts as a potent antagonist of GABA-gated chloride channels in invertebrates, leading to neuronal hyperexcitability and death.[1] In contrast, Ivermectin targets glutamate-gated chloride channels, causing an influx of chloride ions that results in paralysis and death of the parasite.[2]
The available data suggests that while both classes of compounds are effective, their performance can vary depending on the tick species, host animal, and the presence of acaricide resistance.
Mechanism of Action
The distinct neurological pathways targeted by this compound and Ivermectin are fundamental to their selective toxicity in invertebrates.
This compound: Antagonism of GABA-Gated Chloride Channels
This compound, a phenylpyrazole, non-competitively blocks the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of ticks.[1] GABA is the principal inhibitory neurotransmitter in insects and arachnids. By binding to the channel, this compound prevents the influx of chloride ions, thereby inhibiting the hyperpolarization of the neuronal membrane. This disruption of the normal inhibitory signaling leads to uncontrolled neuronal firing, hyperexcitability, and subsequent death of the tick.[1]
Ivermectin: Activation of Glutamate-Gated Chloride Channels
Ivermectin's mode of action involves the potentiation and direct activation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][3] These channels are crucial for mediating inhibitory neurotransmission in the peripheral nervous system of ticks. Ivermectin binds to an allosteric site on the GluCl, locking the channel in an open conformation.[1][4][5] This leads to a continuous influx of chloride ions, causing hyperpolarization of nerve and muscle cells, which results in flaccid paralysis and eventual death of the tick.[2]
Quantitative Efficacy Comparison
As previously stated, direct comparative studies between this compound and Ivermectin are not publicly available. The following tables summarize the efficacy of Ivermectin and Fipronil (as a proxy for the phenylpyrazole class, to which this compound belongs) from various studies.
Table 1: Efficacy of Ivermectin vs. Fipronil in Commercial Layers
| Treatment | Day 1 Efficacy (%) | Day 7 Efficacy (%) | Day 14 Efficacy (%) | Day 21 Efficacy (%) | Day 28 Efficacy (%) |
| Ivermectin (0.2 mg/kg, oral) | 4.91 | 27.16 | 56.64 | 89.01 | 93.93 |
| Fipronil (Spray) | 21.18 | 45.81 | 69.95 | 86.94 | 77.83 |
Source: Comparative Efficacy of Ivermectin and Fipronil on Controlling Tick Infestation in Commercial Layers: A Random Controlled Trial.[4][6]
Table 2: Efficacy of Ivermectin and Fipronil in Cattle Against Ivermectin-Resistant Ticks
| Treatment | Maximum Efficacy (%) |
| Ivermectin (0.63 mg/kg, subcutaneous) | 64 |
| Fipronil (1 mg/kg, pour-on) | ≥97 |
Source: Efficacy of fipronil (1.0 mg/kg) against Rhipicephalus (Boophilus) microplus strains resistant to ivermectin (0.63 mg/kg).[7]
Table 3: Efficacy of Ivermectin in Various Field Studies
| Host | Tick Species | Treatment | Efficacy (%) | Duration of Efficacy |
| Cattle | Boophilus decoloratus | Ivermectin (200 µg/kg, SC) | Decreased infestations | Monthly intervals |
| Cattle | R. appendiculatus, A. variegatum, H. truncatum | Ivermectin (200 µg/kg, SC) | No engorging females found | Weekly/bi-weekly |
| Crossbred Cattle | Not specified | Ivermectin (0.2 mg/kg, injection) | 100% up to day 14, 50% at day 21 | Up to 14 days |
| Sheep | Bophilus spp. | Ivermectin (bolus & injection) | 100% | Up to 28 days |
Sources: Observations on the efficacy of ivermectin in the control of cattle ticks in Zambia[8], Comparative Efficacy of Different Drugs Against Tick Infestation in Crossbred Cattle[9], and Comparative efficacy of two different brands of ivermectin against gastrointestinal nematodes and ectoparasites of sheep in Gond[10].
Experimental Protocols
The evaluation of acaricidal efficacy relies on standardized in-vitro and in-vivo methodologies.
In-Vitro Assay: Adult Immersion Test (AIT)
The Adult Immersion Test is a widely used laboratory method to determine the susceptibility of adult ticks to acaricides.
Objective: To assess the lethal concentration (LC) and reproductive effects of a compound on adult female ticks.
Methodology:
-
Tick Collection: Fully engorged adult female ticks are collected from host animals or laboratory colonies.
-
Acaricide Preparation: Serial dilutions of the test compound (e.g., this compound or Ivermectin) are prepared in an appropriate solvent.
-
Immersion: Groups of ticks are immersed in the different acaricide concentrations for a specified period (e.g., 2-5 minutes).[11] A control group is immersed in the solvent alone.
-
Incubation: After immersion, ticks are dried and placed in individual containers under controlled temperature and humidity (e.g., 27°C and 80-85% relative humidity) for oviposition.
-
Data Collection:
-
Mortality of adult ticks is recorded at regular intervals.
-
The weight of eggs laid by surviving females is measured.
-
The hatchability of the eggs is determined.
-
-
Analysis: The data are used to calculate the LC50 (lethal concentration for 50% of the population), inhibition of oviposition, and reproductive index.
In-Vivo Study: Field Efficacy Trial in Cattle
Field trials are essential for evaluating the performance of an acaricide under natural infestation conditions.
Objective: To determine the therapeutic and persistent efficacy of a compound against natural tick infestations on cattle.
Methodology:
-
Animal Selection: A herd of cattle with natural tick infestations is selected. Animals are randomly allocated to treatment and control groups.
-
Pre-Treatment Tick Counts: The number of ticks on each animal is counted at specific body regions before treatment to establish a baseline infestation level.
-
Treatment Administration: The test compound (e.g., this compound or Ivermectin) is administered to the treatment group according to the manufacturer's recommended dosage and route (e.g., subcutaneous injection, pour-on). The control group remains untreated or receives a placebo.
-
Post-Treatment Tick Counts: Tick counts are performed on all animals at regular intervals (e.g., weekly) for a predetermined period.
-
Data Analysis: The percentage of tick reduction in the treated group compared to the control group is calculated at each time point to determine the efficacy of the treatment over time. The formula used is often a modification of Abbott's formula: Efficacy (%) = 100 * (1 - (T_a * C_b) / (T_b * C_a)) where T_a and T_b are the mean tick counts in the treated group after and before treatment, and C_a and C_b are the mean tick counts in the control group after and before treatment.[6]
Conclusion
Both this compound and Ivermectin are potent acaricides with distinct mechanisms of action that provide a basis for effective tick control strategies. The choice between these compounds may depend on factors such as the target tick species, the history of acaricide use on a particular farm, and the potential for resistance. The proxy comparison with Fipronil suggests that phenylpyrazoles like this compound may offer high efficacy, particularly in cases of Ivermectin resistance. However, the lack of direct, publicly available comparative data for this compound underscores the need for further research to enable a more definitive head-to-head evaluation. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to generate the quantitative data necessary for informed decision-making in the development and application of tick control programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions - UCL Discovery [discovery.ucl.ac.uk]
- 8. easletters.com [easletters.com]
- 9. assets.elanco.com [assets.elanco.com]
- 10. Strategies for the control of Rhipicephalus microplus ticks in a world of conventional acaricide and macrocyclic lactone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Efficacy of Acaricides Used to Control the Cattle Tick, Rhipicephalus microplus, in Dairy Herds Raised in the Brazilian Southwestern Amazon - PMC [pmc.ncbi.nlm.nih.gov]
Validating the predictive power of in-vitro models for in-vivo Sisapronil efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Mechanism of Action: GABA Receptor Antagonism
The primary target of Sisapronil and other phenylpyrazole insecticides is the GABA-gated chloride channel in the neurons of invertebrates.
In-Vitro Efficacy Models
In-vitro assays provide a controlled environment to assess the direct activity of a compound on a specific target or organism. For acaricides like this compound, common in-vitro methods include receptor binding assays and whole-organism assays using ticks.
GABA Receptor Binding Assays
These assays measure the affinity of a compound to the GABA receptor, providing a quantitative measure of its potential to disrupt normal nerve function. The binding affinity is typically expressed as the inhibition constant (Ki). While a specific Ki value for this compound is not publicly available, studies on fipronil have shown high affinity for insect GABA receptors, with Ki values in the low nanomolar range, indicating potent binding.[1]
Whole-Organism In-Vitro Assays
1. Adult Immersion Test (AIT): This method assesses the efficacy of a compound against adult ticks. Engorged adult female ticks are immersed in various concentrations of the test compound, and mortality and reproductive parameters (e.g., egg laying, egg viability) are evaluated.
2. Larval Packet Test (LPT) & Larval Immersion Test (LIT): These tests evaluate the larvicidal activity of a compound. Tick larvae are exposed to treated filter papers (LPT) or immersed in solutions of the test compound (LIT), and mortality is assessed after a specific period. The results are often expressed as the lethal concentration required to kill 50% (LC50) or 90% (LC90) of the larvae.
The following diagram illustrates a generalized workflow for these in-vitro assays.
In-Vivo Efficacy Models
In-vivo studies are essential for evaluating the efficacy of a compound under physiological conditions in the target host animal. For this compound, this typically involves controlled studies in cattle infested with ticks.
Efficacy Studies in Cattle
Artificially or naturally infested cattle are treated with the test compound, and the reduction in tick numbers is monitored over time compared to an untreated control group. The efficacy is usually expressed as the percentage reduction in tick count.
Comparison of In-Vitro and In-Vivo Efficacy Data
Directly comparing in-vitro and in-vivo data is crucial for validating the predictive power of the in-vitro models. Ideally, a compound with high in-vitro potency (low LC50 or Ki) should also demonstrate high in-vivo efficacy. However, this correlation is not always straightforward.
The following tables summarize available efficacy data for phenylpyrazoles, primarily fipronil, which can be used as a proxy for this compound.
Table 1: In-Vitro Efficacy of Phenylpyrazoles against Rhipicephalus microplus
| Assay Type | Compound | Parameter | Value (µg/mL) | Source(s) |
| Larval Immersion Test (LIT) | Fipronil | LC50 | 0.582 | [2] |
| Larval Immersion Test (LIT) | Fipronil | LC90 | 2.503 | [2] |
| Adult Immersion Test (AIT) | Phenylpyrazole (PZ) group | % Efficacy | 99.90% | [3] |
Table 2: In-Vivo Efficacy of Phenylpyrazoles against Cattle Ticks
| Host | Parasite | Compound | Formulation | Efficacy | Source(s) |
| Cattle | Rhipicephalus microplus | Fipronil | 1% Pour-on | >88% reduction | [4] |
A key consideration is the potential for discordance between in-vitro and in-vivo results. A study evaluating an experimental acaricidal compound found high in-vitro efficacy (93.21% mortality in LPT and 98.02% in AIT) but significantly lower in-vivo efficacy in cattle (61.78% to 76.43% reduction).[5] This highlights that factors such as formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion) in the host animal, and environmental factors can significantly influence the in-vivo performance of a compound.
Experimental Protocols
In-Vitro: Larval Packet Test (LPT) - Modified from FAO Guidelines
-
Preparation of Impregnated Papers: Whatman No. 1 filter papers are cut into 8.5 cm x 7.5 cm rectangles. A solution of the test compound (e.g., this compound) in a suitable solvent (e.g., trichloroethylene and olive oil mixture) is prepared in a range of concentrations. 0.67 mL of each dilution is applied evenly to a filter paper. Control papers are treated with the solvent mixture only. The papers are allowed to dry for at least 2 hours.
-
Packet Assembly: The treated papers are folded in half and sealed on the sides with clips to form packets.
-
Larval Infestation: Approximately 100 larvae of Rhipicephalus microplus (14-21 days old) are placed inside each packet.
-
Incubation: The packets are incubated at approximately 27°C and 80-90% relative humidity for 24 hours.
-
Mortality Assessment: After 24 hours, the packets are opened, and the number of live and dead larvae are counted. Larvae that are immobile are considered dead.
-
Data Analysis: The percentage mortality is calculated for each concentration, and the LC50 and LC90 values are determined using probit analysis.[6][7]
In-Vivo: Efficacy in Artificially Infested Cattle - Generalized Protocol
-
Animal Selection and Acclimatization: Healthy cattle, preferably naive to tick infestations and acaricide treatments, are selected and acclimatized to individual pens.
-
Artificial Infestation: Each animal is infested with a known number (e.g., 5,000) of Rhipicephalus microplus larvae.
-
Treatment Allocation: Animals are randomly allocated to treatment groups (different doses of this compound) and a control group (untreated or vehicle-treated).
-
Treatment Administration: The test compound is administered according to the proposed application method (e.g., pour-on, injectable).
-
Tick Collection and Counting: Starting from day -1 (before treatment) and at regular intervals post-treatment (e.g., daily or every few days), all engorged female ticks that detach from the animals are collected and counted.
-
Efficacy Calculation: The percentage of tick reduction is calculated for each treatment group compared to the control group using the following formula: Efficacy (%) = [1 - (T/C)] x 100 Where T is the mean number of ticks on the treated group and C is the mean number of ticks on the control group.[8]
Conclusion
In-vitro models, such as GABA receptor binding assays and whole-organism tick assays (AIT and LPT), are invaluable tools for the initial screening and characterization of novel acaricides like this compound. They provide a rapid and cost-effective means to assess the intrinsic activity of a compound. Data from the related phenylpyrazole, fipronil, suggests that high in-vitro potency against tick larvae and a high affinity for the GABA receptor are indicative of a promising acaricide.
However, this guide highlights the critical importance of not relying solely on in-vitro data to predict in-vivo efficacy. As demonstrated by studies on other experimental compounds, a direct correlation is not always observed. Factors related to the formulation, as well as the complex pharmacokinetic and physiological interactions within the host animal, play a significant role in determining the ultimate success of an ectoparasiticide in a real-world setting.
Therefore, a comprehensive evaluation of this compound's efficacy requires a strategic integration of both in-vitro and in-vivo studies. In-vitro assays are essential for lead identification and optimization, while well-designed in-vivo trials in the target species are indispensable for confirming clinical efficacy and establishing effective dosage regimens. This integrated approach will ultimately facilitate the successful development and deployment of this compound as a valuable tool for tick control in cattle.
References
- 1. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Efficacy of Acaricides Used to Control the Cattle Tick, Rhipicephalus microplus, in Dairy Herds Raised in the Brazilian Southwestern Amazon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and in Vivo Efficacy of an Experimental Compound against Rhipicephalus (Boophilus) microplus Ticks - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 6. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. An in-vivo study of the efficacy and safety of ethno-veterinary remedies used to control cattle ticks by rural farmers in the Eastern Cape Province of South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Sisapronil's Pharmacokinetic Profile with its Ectoparasiticidal Effects: A Comparative Analysis
A comprehensive review of available data on sisapronil, a long-acting ectoparasiticide, reveals a well-defined pharmacokinetic profile in cattle. However, a direct quantitative correlation with its pharmacodynamic effects against key parasites like the cattle tick, Rhipicephalus (Boophilus) microplus, remains largely undocumented in publicly available literature. This guide synthesizes the known pharmacokinetic parameters of this compound and compares them with two other widely used ectoparasiticides, fipronil and eprinomectin, for which both pharmacokinetic and pharmacodynamic data are more readily available. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a framework for understanding the potential therapeutic performance of this compound.
Executive Summary
This compound, a member of the phenylpyrazole class of antiparasitics, demonstrates a prolonged systemic presence in cattle following subcutaneous administration, characterized by a long half-life and sustained plasma concentrations. Its mechanism of action involves the blockade of GABA-gated chloride channels in parasites, leading to hyperexcitability and death. While this mode of action is well-understood, specific data linking this compound's concentration in plasma or tissues to the speed and extent of its efficacy against ectoparasites is not extensively published. In contrast, studies on fipronil, a closely related phenylpyrazole, and eprinomectin, a macrocyclic lactone, provide clearer insights into their pharmacokinetic/pharmacodynamic (PK/PD) relationships, offering valuable benchmarks for efficacy against cattle ticks.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic parameters of an ectoparasiticide are crucial in determining its dosing regimen and the duration of its protective effect. The following tables summarize the key pharmacokinetic parameters for this compound, fipronil, and eprinomectin in cattle.
Table 1: Pharmacokinetic Parameters of this compound in Cattle (Single Subcutaneous Injection) [1]
| Parameter | Value | Unit |
| Dose | 2.0 | mg/kg |
| Cmax (Peak Plasma Concentration) | 74.8 | ng/mL |
| Tmax (Time to Peak Concentration) | 15.8 | days |
| Terminal Half-life (t½) | 23.0 | days |
| AUC (Area Under the Curve) | 3950 | day·ng/mL |
| Mean Residence Time | 48.3 | days |
Table 2: Pharmacokinetic Parameters of Fipronil in Cattle (Single Subcutaneous Injection)
| Parameter | Value | Unit |
| Dose | 1.0 | mg/kg |
| Cmax (Peak Plasma Concentration) | 378.06 ± 137.44 | ng/mL |
| Tmax (Time to Peak Concentration) | 10 ± 0.87 | hours |
| Terminal Half-life (t½) | 12 | days |
Table 3: Pharmacokinetic Parameters of Eprinomectin in Cattle (Single Subcutaneous Injection)
| Parameter | Value | Unit |
| Dose | 0.2 | mg/kg |
| Cmax (Peak Plasma Concentration) | 47.15 ± 22.20 | ng/mL |
| Tmax (Time to Peak Concentration) | 1.33 ± 0.492 | days |
| Terminal Half-life (t½) | 2.96 ± 1.212 | days |
| AUC0-t (Area Under the Curve) | 228.08 ± 57.30 | ng·day/mL |
Pharmacodynamic Effects and PK/PD Correlation: The Existing Data
While quantitative pharmacodynamic data for this compound is scarce, the information available for fipronil and eprinomectin provides a basis for understanding the expected relationship between drug concentration and efficacy.
This compound: A Qualitative Understanding
Fipronil: A Phenylpyrazole Analogue
Fipronil, being in the same chemical class as this compound, offers a point of comparison. Studies on fipronil have demonstrated its efficacy against Rhipicephalus (Boophilus) microplus. A single subcutaneous injection of 1 mg/kg in cattle resulted in a mean efficacy of 82.41% against this tick species. The drug maintained quantifiable plasma levels for up to 21 days post-treatment. Dose-dependent therapeutic and persistent efficacy of a pour-on formulation of fipronil has also been documented, with a 1.0% active ingredient concentration providing almost 100% protection against larval reinfestation for 8 weeks[2].
Eprinomectin: A Macrocyclic Lactone Comparator
Eprinomectin provides an alternative mechanism of action and pharmacokinetic profile. A single subcutaneous injection of 0.2 mg/kg has been shown to be effective in controlling R. microplus in both naturally and artificially infested cattle, with an efficacy greater than 95%. Dose-ranging studies with a pour-on formulation have shown that a 1 mg/kg dose can provide over 98% residual efficacy for at least 7 days[3].
Experimental Protocols
The following are summaries of the methodologies used in the studies that generated the pharmacokinetic and pharmacodynamic data presented.
This compound Pharmacokinetic Study in Cattle
-
Study Design: A non-GLP compliant study was conducted on four male and four female cross-bred cattle.
-
Administration: A single subcutaneous injection of 2 mg/kg of unlabelled this compound was administered.
-
Sampling: Blood samples were collected prior to administration and at 1, 3, 5, 7, 14, 21, 56, 70, 84, 98, 112, 126, and 140 days post-dose.
-
Analysis: Plasma concentrations of this compound were determined using a validated analytical method.
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.[1]
Fipronil Pharmacokinetic and Efficacy Study in Cattle
-
Study Design: The study aimed to determine the plasma concentration curve and efficacy of subcutaneously administered fipronil against Rhipicephalus microplus.
-
Administration: A single subcutaneous dose of 1 mg/kg of fipronil was administered to cattle.
-
Pharmacokinetic Analysis: Plasma concentrations of fipronil were measured using High-Performance Liquid Chromatography with ultraviolet detection (HPLC-UV).
-
Efficacy Assessment: In vivo efficacy tests were conducted to evaluate the percentage reduction of R. microplus infestation.
Eprinomectin Pharmacokinetic and Efficacy Study in Cattle
-
Study Design: The study evaluated the pharmacokinetic profile and efficacy of an injectable formulation of eprinomectin against Rhipicephalus microplus.
-
Administration: A single subcutaneous dose of 200 μg/kg of eprinomectin was administered.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated from plasma samples.
-
Efficacy Assessment: Efficacy was evaluated in both field and stall tests on naturally and artificially infested cattle.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of phenylpyrazoles and a general workflow for pharmacokinetic/pharmacodynamic studies.
Mechanism of Action of Phenylpyrazoles
PK/PD Study Workflow
Conclusion and Future Directions
This compound exhibits a favorable pharmacokinetic profile for a long-acting ectoparasiticide in cattle, with a prolonged half-life and mean residence time suggesting a sustained period of activity. However, the direct correlation of these pharmacokinetic parameters with its pharmacodynamic effects, particularly the efficacy against Rhipicephalus (Boophilus) microplus, is not well-documented in publicly accessible scientific literature.
To fully understand the clinical potential of this compound and to establish its optimal use, further research is needed to:
-
Conduct dose-ranging efficacy studies in cattle against key ectoparasites.
-
Correlate the plasma and tissue concentrations of this compound with the onset, magnitude, and duration of its parasiticidal activity.
-
Perform head-to-head comparative studies with other long-acting ectoparasiticides like fipronil and eprinomectin, evaluating both pharmacokinetic and pharmacodynamic endpoints concurrently.
Such studies would provide the necessary data to build robust PK/PD models, enabling more precise predictions of efficacy and aiding in the development of evidence-based treatment protocols. For researchers and drug development professionals, the current data on this compound presents an opportunity to bridge this knowledge gap and fully characterize the therapeutic profile of this promising ectoparasiticide.
References
- 1. fao.org [fao.org]
- 2. Therapeutic and persistent efficacy of fipronil against Boophilus microplus (Acari: Ixodidae) on cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eprinomectin pour-on for control of Boophilus microplus (Canestrini) ticks (Acari: Ixodidae) on cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sisapronil: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide outlines the proper disposal procedures for Sisapronil, a phenylpyrazole-based ectoparasiticide. As no specific disposal protocol for this compound is publicly available, this document is based on established best practices for the disposal of hazardous chemical waste, veterinary medicines, and pesticides, ensuring the safety of laboratory personnel and the protection of the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal is paramount. This guide offers a procedural, step-by-step framework to directly address operational questions regarding this compound waste management.
Characterization of this compound Waste
This compound, as a member of the phenylpyrazole class of insecticides, should be managed as a hazardous waste due to its potential toxicity and environmental hazards.[1] Improper disposal can lead to environmental contamination and may pose risks to human and animal health.[2] Therefore, all materials contaminated with this compound, including unused product, empty containers, and experimental waste, must be disposed of following stringent hazardous waste protocols.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes the key characteristics and regulatory considerations for its waste, based on general hazardous waste guidelines.
| Characteristic | Regulatory Consideration & Disposal Action |
| Waste Type | Hazardous Chemical Waste[1][3] |
| Primary Hazard | Potential Toxicity and Ecotoxicity[1] |
| EPA Waste Codes | Potentially falls under P-listed (acutely toxic) or U-listed (toxic) wastes, depending on concentration and formulation. A formal hazardous waste determination is required.[4] |
| Container Disposal | Empty containers are also considered hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][5][6] |
| Disposal Method | Prohibited from disposal in regular trash or down the sewer.[7][8] Must be handled by a licensed hazardous waste disposal service, with high-temperature incineration being a preferred method for pharmaceutical waste.[7] |
Experimental Protocol: Decontamination of Empty this compound Containers
To render an empty container that held this compound non-hazardous, a triple-rinse procedure must be followed. This protocol is critical to ensure that residual amounts of the chemical are properly managed.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., acetone, ethanol, or as determined by the Safety Data Sheet for a similar compound)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Labeled hazardous waste container for the rinsate
Procedure:
-
Initial Rinse: Pour a small amount of the selected solvent into the empty this compound container. The amount should be sufficient to coat the entire interior surface (approximately 10% of the container's volume).
-
Agitation: Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all internal surfaces.
-
Rinsate Collection: Decant the solvent (now considered hazardous rinsate) into a designated and properly labeled hazardous waste container.[1]
-
Repeat: Repeat steps 1-3 two more times for a total of three rinses.[5][6]
-
Container Preparation for Disposal: After the final rinse, allow the container to air-dry completely in a well-ventilated area, such as a fume hood.[6] Once dry, deface or remove the original label to prevent reuse.[5][6] The container can then be disposed of as non-hazardous solid waste, unless local regulations are more stringent.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste.[9]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Arrangement:
-
Do not dispose of this compound waste down the drain or in the regular trash.[7][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] They will coordinate with a licensed hazardous waste management company for proper treatment and disposal, which often involves high-temperature incineration for pharmaceutical and pesticide waste.[7][11]
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Veterinary Compliance Assistance [vetca.org]
- 3. danielshealth.com [danielshealth.com]
- 4. An Overview of Pharmaceutical Waste Disposal [northamerica.covetrus.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. epa.gov [epa.gov]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Welcome to PSEP! [core.psep.cce.cornell.edu]
Personal protective equipment for handling Sisapronil
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of Sisapronil, a phenylpyrazole-based ectoparasiticide. The following procedural guidance is based on the chemical properties of this compound and general best practices for handling veterinary pharmaceuticals and similar chemical agents, in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
When handling this compound, particularly in its concentrated or pure form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For prolonged contact, double-gloving is advised. |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and aerosols. |
| Respiratory | NIOSH-approved respirator | A respirator with an organic vapor cartridge is recommended, especially when handling powders or creating aerosols. |
| Body | Laboratory coat or disposable gown | Provides a barrier against spills and contamination. |
| Feet | Closed-toe shoes | Leather or other liquid-resistant material is advised. |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting will mitigate risks of exposure and contamination.
1. Preparation:
- Review all available safety information for this compound and similar phenylpyrazole compounds.
- Ensure all necessary PPE is readily available and in good condition.
- Prepare a dedicated and well-ventilated workspace. A chemical fume hood is recommended for handling pure or concentrated this compound.
- Have a spill kit readily accessible.
2. Handling:
- Don all required PPE before handling the compound.
- When weighing or transferring this compound powder, do so in a fume hood to prevent inhalation of airborne particles.
- For solutions, avoid splashing and aerosol generation.
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. Post-Handling:
- Decontaminate the work area with an appropriate solvent or detergent.
- Remove and dispose of single-use PPE in designated hazardous waste containers.
- Clean and store reusable PPE according to manufacturer's instructions.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to wildlife.
1. Waste Segregation:
- Solid Waste: Unused or expired this compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE should be collected in a clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[1]
- Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container.
2. Disposal Procedure:
- All hazardous waste must be disposed of through a licensed hazardous waste disposal company.
- Follow all local, state, and federal regulations for chemical waste disposal.[1]
- For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
Experimental Workflow for Safe this compound Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
